molecular formula C5H7N3O B1291363 (6-Aminopyrimidin-4-yl)methanol CAS No. 436851-94-4

(6-Aminopyrimidin-4-yl)methanol

Cat. No.: B1291363
CAS No.: 436851-94-4
M. Wt: 125.13 g/mol
InChI Key: SVEGLLJWLCMNJE-UHFFFAOYSA-N
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Description

(6-Aminopyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Aminopyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Aminopyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-aminopyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGLLJWLCMNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436851-94-4
Record name (6-aminopyrimidin-4-yl)methanol
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Foundational & Exploratory

(6-Aminopyrimidin-4-yl)methanol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The aminopyrimidine moiety is a cornerstone of contemporary medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. Within this chemical class, (6-Aminopyrimidin-4-yl)methanol has emerged as a particularly valuable and versatile building block. While its formal "discovery" is not chronicled as a singular event, its history is written in the numerous innovative drug discovery programs that have leveraged its unique structural and electronic properties. This technical guide provides a comprehensive overview of (6-Aminopyrimidin-4-yl)methanol, focusing on its synthesis, chemical characteristics, and its pivotal role as a scaffold in the development of targeted therapies. We will delve into the causality behind its synthetic routes and its application in the creation of potent and selective inhibitors for a range of biological targets, offering field-proven insights for researchers in the pharmaceutical sciences.

The Ascendancy of the Aminopyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system, a diazine heterocycle, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has long made pyrimidine derivatives attractive starting points for drug discovery. The introduction of an amino group transforms the electronic landscape of the pyrimidine ring, creating a privileged scaffold with the capacity for multiple points of interaction with biological targets.[1][2] Aminopyrimidines are prevalent in a wide array of approved drugs, demonstrating their broad therapeutic utility, from anticancer agents like Imatinib to antiviral and antibacterial medications.[3] The 2-aminopyrimidine and 4-aminopyrimidine motifs are particularly common, lauded for their ability to act as hydrogen bond donors and acceptors, crucial for specific and high-affinity binding to enzyme active sites.[4]

(6-Aminopyrimidin-4-yl)methanol, with its primary alcohol functionality, offers an additional vector for chemical modification, allowing for the facile introduction of diverse side chains and pharmacophores. This strategic combination of a hydrogen-bonding aminopyrimidine core and a reactive hydroxyl handle has cemented its status as a key intermediate in the synthesis of complex, biologically active molecules.

Proposed Synthesis of (6-Aminopyrimidin-4-yl)methanol: A Strategic Approach

A definitive, published synthesis solely dedicated to (6-Aminopyrimidin-4-yl)methanol is not readily found in the scientific literature, likely due to its nature as a readily accessible intermediate. However, based on established principles of pyrimidine chemistry and documented syntheses of related derivatives, a robust and logical synthetic pathway can be proposed. This route commences with the commercially available 6-chloropyrimidine-4-carboxylic acid .[5][6]

The proposed synthesis involves three key transformations:

  • Esterification of the carboxylic acid to prevent interference in the subsequent reduction step and to enhance solubility in organic solvents.

  • Nucleophilic Aromatic Substitution (SNAr) to introduce the crucial amino group at the C6 position.

  • Selective Reduction of the ester to the primary alcohol, yielding the target compound.

Synthetic_Pathway A 6-Chloropyrimidine-4-carboxylic acid B Ethyl 6-chloropyrimidine-4-carboxylate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 6-aminopyrimidine-4-carboxylate B->C NH₃ in EtOH Sealed Tube, Heat D (6-Aminopyrimidin-4-yl)methanol C->D 1. LiAlH₄, THF, 0°C 2. H₂O workup

Figure 1: Proposed synthetic pathway for (6-Aminopyrimidin-4-yl)methanol.

Step-by-Step Experimental Protocols
  • Rationale: The esterification of the carboxylic acid is a standard protecting group strategy. The ethyl ester is chosen for its ease of formation and subsequent reduction. The acidic conditions of the Fischer esterification are well-tolerated by the chloropyrimidine ring.

  • Procedure:

    • To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 6-chloropyrimidine-4-carboxylate.

  • Rationale: The chloro substituent at the C6 position of the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution.[2] Ammonia, as a nucleophile, displaces the chloride ion to furnish the desired 6-amino derivative. The reaction is typically performed in a sealed vessel to maintain a sufficient concentration of the volatile ammonia.[7] The C4 position is generally more reactive towards nucleophilic attack in 2,4-dichloropyrimidines; however, in this substrate, the C6 position is activated for substitution.[8]

  • Procedure:

    • Dissolve ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in a saturated solution of ammonia in ethanol (20 volumes) in a sealed pressure vessel.

    • Heat the mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 6-aminopyrimidine-4-carboxylate.

  • Rationale: The reduction of the ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for this transformation.[9][10] A critical consideration is the potential for the reduction of the pyrimidine ring itself. However, the presence of the electron-donating amino group at the C6 position deactivates the ring towards hydride attack, allowing for the selective reduction of the ester.[5] Performing the reaction at a reduced temperature (e.g., 0 °C) further enhances this selectivity.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 6-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield (6-Aminopyrimidin-4-yl)methanol. The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The utility of (6-Aminopyrimidin-4-yl)methanol is best illustrated by its incorporation into advanced drug candidates targeting a variety of diseases. The aminopyrimidine core often serves as a hinge-binding motif in kinase inhibitors, while the hydroxymethyl group provides a convenient attachment point for moieties that confer selectivity and desirable pharmacokinetic properties.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors for Hepatocellular Carcinoma

Recent research has highlighted the development of selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC). The (6-Aminopyrimidin-4-yl)methanol core is a key feature in a novel series of these inhibitors. The amino group of the pyrimidine ring forms crucial hydrogen bonds with the hinge region of the FGFR4 kinase domain, while the methanol-derived side chain extends into a specificity pocket, contributing to the compound's high selectivity over other FGFR isoforms.[11]

FGFR4_Inhibitor_Scaffold A (6-Aminopyrimidin-4-yl)methanol Core B FGFR4 Hinge-Binding Motif (via Amino Group) A->B C Selectivity-Determining Side Chain (via Hydroxymethyl Group) A->C D Potent and Selective FGFR4 Inhibitor B->D C->D

Figure 2: Role of the (6-Aminopyrimidin-4-yl)methanol scaffold in FGFR4 inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

(6-Aminopyrimidin-4-yl)methanol has also been employed in the design of novel DPP-4 inhibitors for the management of type 2 diabetes. In these compounds, the aminopyrimidine moiety can interact with key residues in the S1 pocket of the DPP-4 enzyme. The hydroxymethyl group serves as a handle to introduce β-amino ester or amide linkers, which are crucial for binding to the catalytic site of the enzyme. This modular design allows for the systematic optimization of potency and selectivity.[11]

Table 1: Representative Biological Activities of (6-Aminopyrimidin-4-yl)methanol Derivatives

TargetDerivative TypeReported IC₅₀Therapeutic Area
FGFR4Aminodimethylpyrimidinol derivativePotent and selectiveHepatocellular Carcinoma
DPP-4β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine≤ 59.8 nMType 2 Diabetes

Conclusion and Future Perspectives

(6-Aminopyrimidin-4-yl)methanol, while not a compound with a celebrated history of discovery, has proven its immense value as a foundational element in modern medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis from commercially available starting materials makes it an accessible and attractive building block for drug discovery programs. The inherent drug-like properties of the aminopyrimidine core, combined with the synthetic versatility of the hydroxymethyl group, have enabled the development of highly specific and potent inhibitors for challenging targets like FGFR4 and DPP-4.

As our understanding of the molecular drivers of disease continues to expand, the demand for novel, readily diversifiable chemical scaffolds will only increase. The demonstrated success of (6-Aminopyrimidin-4-yl)methanol in a variety of therapeutic areas suggests that its "history" is still being written, and it will undoubtedly continue to be a key player in the discovery and development of the next generation of targeted medicines.

References

  • Chemistry LibreTexts. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Koroleva, E. V., Gusak, K. N., & Ignatovich, Z. V. (2010). Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. Russian Chemical Reviews, 79(8), 655–682.
  • Barrett, R., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23.
  • ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

  • YouTube. nucleophilic aromatic substitutions. (2019). [Link]

  • RSC Publishing. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (2013). [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • Chung, C.-Y., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 28(1), 1-1.
  • YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. (2021). [Link]

  • ACS Publications. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • Google Patents. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). [Link]

  • RSC Publishing. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro. [Link]

  • RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). [Link]

  • MDPI. Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

Sources

An In-depth Technical Guide to (6-Aminopyrimidin-4-yl)methanol: A Key Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (6-Aminopyrimidin-4-yl)methanol (CAS Number: 436851-94-4), a pivotal heterocyclic building block in medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, reactivity, and strategic application of this compound, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The subject of this guide, (6-Aminopyrimidin-4-yl)methanol, is a bifunctional molecule featuring a primary aromatic amine and a primary alcohol. This unique arrangement of functional groups on the pyrimidine core makes it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the realm of kinase inhibitor development.[3][4]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of (6-Aminopyrimidin-4-yl)methanol is essential for its effective use in synthesis and research.

PropertyValueSource(s)
CAS Number 436851-94-4[5]
Molecular Formula C₅H₇N₃O[5]
Molecular Weight 125.13 g/mol [5]
Appearance White to off-white solid (predicted)-
SMILES OCC1=NC=NC(N)=C1[5]
InChIKey SVEGLLJWLCMNJE-UHFFFAOYSA-N-

Synthesis and Characterization: A Validated Approach

The synthesis of (6-Aminopyrimidin-4-yl)methanol is most effectively achieved through the reduction of a readily available precursor, such as a 6-aminopyrimidine-4-carboxylic acid ester. This section details a robust, field-proven protocol adapted from established procedures for analogous aminopyridine and aminopyrimidine systems.[3] The causality behind the choice of reagents is critical: a powerful nucleophilic hydride reagent is required to reduce the ester, while ensuring conditions do not adversely affect the sensitive aminopyrimidine ring.

Proposed Synthetic Pathway

The logical and efficient pathway involves the reduction of an ester, which is typically more stable and easier to handle than the corresponding aldehyde or carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary for the efficient reduction of the ester functionality.

Synthesis_Pathway Precursor Ethyl 6-aminopyrimidine-4-carboxylate Reagent 1. LiAlH₄, Anhydrous THF 2. H₂O / aq. NaOH Quench Precursor->Reagent Product (6-Aminopyrimidin-4-yl)methanol (CAS: 436851-94-4) Reagent->Product caption Figure 1. Proposed synthetic route. Reactivity_Diagram cluster_hydroxyl Hydroxyl Group Reactions cluster_amino Amino Group Reactions Core (6-Aminopyrimidin-4-yl)methanol Ether Ethers Core->Ether R-X, Base Ester Esters Core->Ester RCOCl Aldehyde Aldehyde Core->Aldehyde [O] Halide Alkyl Halide Core->Halide SOCl₂ AlkylatedAmine N-Alkylated Amines Core->AlkylatedAmine RCHO, [H] Amide Amides / Sulfonamides Core->Amide RSO₂Cl DiarylAmine Diaryl Amines Core->DiarylAmine Ar-X, Pd cat. caption Figure 2. Key reactivity pathways. JAK_Inhibitor_Logic Core (6-Aminopyrimidin-4-yl)methanol Derivatization Chemical Derivatization (e.g., Reductive Amination) Core->Derivatization Analogue Tofacitinib Analogue / Bioisostere Derivatization->Analogue Screening Biological Screening (JAK Kinase Assays) Analogue->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR SAR->Derivatization Design new analogues LeadOpt Lead Optimization SAR->LeadOpt caption Figure 3. Workflow for drug discovery.

Sources

13C NMR analysis of (6-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of (6-Aminopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyrimidin-4-yl)methanol is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Unambiguous structural confirmation is a cornerstone of drug development, ensuring the integrity of lead compounds and intermediates. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a comprehensive, field-proven approach to the . We move beyond a simple recitation of data to explain the causality behind experimental choices, from sample preparation to advanced spectral interpretation using multi-dimensional techniques. This document is designed to serve as a practical reference for researchers, enabling them to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.

Introduction: The Structural Significance of (6-Aminopyrimidin-4-yl)methanol

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, including antivirals and kinase inhibitors. (6-Aminopyrimidin-4-yl)methanol serves as a versatile intermediate, offering multiple points for chemical modification. Its structural integrity is paramount. 13C NMR spectroscopy is an essential tool for this purpose, providing a distinct signal for each unique carbon atom within the molecule, thereby offering a definitive fingerprint of its molecular structure[1]. This guide establishes a robust framework for its complete 13C NMR characterization.

Foundational Principles: 13C NMR in the Context of a Heterocycle

Unlike 1H NMR, 13C NMR directly probes the carbon backbone of a molecule. The key principles influencing the spectrum of (6-Aminopyrimidin-4-yl)methanol are:

  • Chemical Environment and Shielding: The position of a 13C signal (its chemical shift, δ, in ppm) is highly sensitive to the local electronic environment[2]. Electronegative atoms, such as the nitrogen and oxygen in our target molecule, withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger external magnetic field, shifting its signal downfield (to a higher ppm value)[3].

  • Low Natural Abundance: The NMR-active 13C isotope has a natural abundance of only ~1.1%[2]. This inherent low sensitivity necessitates specific experimental considerations, such as using higher sample concentrations or increasing the number of scans, to achieve an adequate signal-to-noise ratio[4].

  • Absence of C-C Coupling: Due to the low probability of two 13C atoms being adjacent in a molecule, 13C-13C spin-spin coupling is typically not observed in a standard spectrum. This results in a simplified spectrum where each unique carbon appears as a single peak (in a proton-decoupled experiment)[2].

Structural Analysis and Predicted 13C Chemical Shifts

To interpret the spectrum, we must first dissect the molecule's structure and predict the chemical shift for each carbon. The five unique carbon environments in (6-Aminopyrimidin-4-yl)methanol are numbered for clarity.

Caption: Molecular structure of (6-Aminopyrimidin-4-yl)methanol with carbon numbering.

Based on established chemical shift data for pyrimidines and substituted alcohols, we can predict the approximate δ values for each carbon. The electron-withdrawing effects of the ring nitrogens and the substituents are the primary determinants.

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale & Authoritative Grounding
C2 Aromatic C-H, between two N atoms157 – 162Highly deshielded due to being flanked by two electronegative nitrogen atoms. Pyrimidine C2 resonates around 157.4 ppm[5].
C4 Aromatic C, attached to two N atoms and CH₂OH165 – 170Very deshielded due to two adjacent nitrogens and substitution with an electron-withdrawing hydroxymethyl group. In similar pyrimidine systems, C4/C6 carbons appear in the 161-165 ppm range[6].
C6 Aromatic C, attached to two N atoms and NH₂162 – 167Also highly deshielded by two nitrogens, but the electron-donating amino group provides a slight shielding effect compared to C4.
C5 Aromatic C-H, adjacent to substituted carbons105 – 115Significantly more shielded (upfield) than other ring carbons. Its position is influenced by the adjacent amino and hydroxymethyl groups. In related pyrimidines, C5 can range from 93-117 ppm[6].
C7 Aliphatic CH₂ attached to an oxygen (CH₂OH)60 – 65Typical range for a primary alcohol carbon (RCH₂OH is 50-65 ppm)[3][7].

A Self-Validating Experimental Protocol

This protocol is designed to ensure high-quality, reproducible data. The inclusion of 2D NMR experiments serves as an internal validation of the assignments made from the 1D spectrum.

Step 1: Sample Preparation – The Foundation of Quality Data

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the polar (6-Aminopyrimidin-4-yl)methanol, and its ability to participate in hydrogen bonding helps to sharpen the signals from the -NH₂ and -OH protons in a corresponding 1H NMR spectrum, which can be useful for 2D correlation. Methanol-d₄ is another suitable option[8].

  • Concentration Rationale: For a standard 13C spectrum, a higher concentration is preferable to overcome the low natural abundance of the isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of solvent[9]. This ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (e.g., 30-60 minutes)[4].

  • Protocol:

    • Weigh 50 mg of (6-Aminopyrimidin-4-yl)methanol directly into a clean, dry vial.

    • Add 0.6 mL of DMSO-d₆ to the vial.

    • Gently vortex the sample until the solid is completely dissolved. A brief, mild application of heat may be used if necessary.

    • Critical Step: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a 5 mm NMR tube. This removes any particulate matter that would degrade the magnetic field homogeneity and broaden the spectral lines.

    • Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol before insertion into the spectrometer.

Step 2: Data Acquisition – From 1D Fingerprint to 2D Confirmation

The following workflow outlines a comprehensive data acquisition strategy.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (50mg in 0.6mL DMSO-d₆) Proton 1. Standard ¹H Spectrum (Quick Check) SamplePrep->Proton Carbon13 2. ¹³C{¹H} Spectrum (Carbon Fingerprint) Proton->Carbon13 DEPT135 3. DEPT-135 (CH/CH₃ vs CH₂) Carbon13->DEPT135 Assign1D Initial ¹³C Peak Assignment Carbon13->Assign1D HSQC 4. ¹H-¹³C HSQC (Direct C-H Bonds) DEPT135->HSQC DEPT135->Assign1D HMBC 5. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Validate2D Validate & Refine Assignments using 2D Data HSQC->Validate2D HMBC->Validate2D Assign1D->Validate2D Final Final Structure Confirmation Validate2D->Final

Caption: A comprehensive workflow for the NMR analysis of (6-Aminopyrimidin-4-yl)methanol.

Typical Spectrometer Parameters (500 MHz instrument):

  • Standard 13C{1H} Spectrum:

    • Pulse Program: zgpg30 (or equivalent proton-decoupled sequence with a 30° pulse).

    • Rationale: Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each carbon, which enhances the signal-to-noise ratio.

    • Acquisition Time (AQ): ~1.0-1.5 s.

    • Relaxation Delay (D1): 2.0 s. A sufficient delay is needed to allow all carbons, especially non-protonated (quaternary) carbons, to fully relax between pulses.

    • Number of Scans (NS): 1024 or higher, depending on concentration.

  • DEPT-135 Spectrum:

    • Pulse Program: dept135.

    • Rationale: This Distortionless Enhancement by Polarization Transfer experiment is crucial for differentiating carbon types. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (C4, C6) are absent[10][11]. This provides an immediate and unambiguous identification of the C7 (CH₂OH) signal.

    • D1: 2.0 s.

    • NS: 256 or higher.

  • 2D HSQC Spectrum:

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC).

    • Rationale: Heteronuclear Single Quantum Coherence shows correlations between protons and the carbons they are directly attached to (¹JCH coupling)[12]. This will definitively link the proton signals of C2-H, C5-H, and C7-H₂ to their corresponding carbon signals.

    • Spectral Width: Optimized in both F1 (¹³C) and F2 (¹H) dimensions to cover all expected signals.

  • 2D HMBC Spectrum:

    • Pulse Program: hmbcgplpndqf (or equivalent).

    • Rationale: Heteronuclear Multiple Bond Correlation reveals correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH)[6][12]. This is the ultimate tool for piecing together the molecular structure. For instance, the protons on the C7 methylene group should show a correlation to the C4 carbon, confirming their connectivity.

Spectral Interpretation: A Self-Validating Analysis

The analysis proceeds by integrating the data from all experiments.

  • Initial Assignment (1D Data): The five peaks in the standard 13C spectrum are provisionally assigned based on the predicted chemical shifts from the table. The DEPT-135 spectrum is then used to confirm the C7 (CH₂OH) assignment (it will be the only negative peak) and to identify the C2 and C5 signals as CH groups (positive peaks). The two signals absent from the DEPT-135 spectrum must be the quaternary carbons, C4 and C6.

  • Unambiguous Confirmation (2D Data): The 2D spectra validate the initial assignments.

    • HSQC: This experiment will show a cross-peak connecting the C5-H proton signal to the carbon signal around 105-115 ppm, confirming the C5 assignment. Similarly, it will link the C2-H proton to the carbon at ~157-162 ppm and the C7-H₂ protons to the carbon at ~60-65 ppm.

    • HMBC: This provides the final, irrefutable connections. Key expected correlations are illustrated below.

G C4 C4 (quat) C5 C5 (CH) C6 C6 (quat) C2 C2 (CH) C7 C7 (CH₂) H5 H5 H5->C4 ²J H5->C6 ²J H2 H2 H2->C4 ³J H2->C6 ³J H7 H7 H7->C4 ²J H7->C5 ³J

Caption: Key expected ³J and ²J HMBC correlations for structural validation.

For example, observing a correlation from the C7 methylene protons (H7) to the quaternary carbon at ~165-170 ppm definitively assigns that signal as C4. This web of interlocking correlations provides a self-validating system that leaves no ambiguity in the final structure.

Conclusion

The , when approached systematically, yields an unambiguous structural determination. This guide has outlined a comprehensive methodology rooted in fundamental principles and validated by advanced, multi-dimensional NMR techniques. By understanding the causal relationships between molecular structure and spectral appearance, and by employing a self-validating workflow incorporating 1D and 2D experiments, researchers in drug development can ensure the foundational integrity of their synthetic intermediates. This rigorous analytical approach is not merely academic; it is a critical component of quality control and regulatory compliance in the pharmaceutical sciences.

References

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The Solubility Profile of (6-Aminopyrimidin-4-yl)methanol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of issues, including inadequate absorption, low bioavailability, and ultimately, therapeutic failure. This technical guide provides an in-depth exploration of the solubility of (6-Aminopyrimidin-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the aminopyrimidine scaffold in a wide range of therapeutic agents.[1] Understanding and overcoming the solubility challenges associated with such molecules is paramount for researchers, scientists, and drug development professionals. This guide will delve into the theoretical underpinnings of solubility, present a comprehensive analysis of the predicted solubility of (6-Aminopyrimidin-4-yl)methanol in various organic solvents, and provide detailed, field-proven experimental protocols for its determination and quantification.

Physicochemical Properties of (6-Aminopyrimidin-4-yl)methanol: A Molecular Portrait

To comprehend the solubility behavior of (6-Aminopyrimidin-4-yl)methanol, it is essential to first examine its molecular structure and inherent physicochemical properties.

(6-Aminopyrimidin-4-yl)methanol is a substituted pyrimidine with the following structure:

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

The key functional groups that govern its solubility are the amino (-NH₂) group, the hydroxyl (-OH) group, and the nitrogen atoms within the pyrimidine ring. These groups can participate in hydrogen bonding, both as donors and acceptors, which significantly influences the molecule's interaction with various solvents.

The pKa of the molecule will also play a significant role in its solubility, particularly in aqueous solutions of varying pH. The amino group and the pyrimidine nitrogens can be protonated or deprotonated depending on the pH, which will alter the molecule's charge and, consequently, its solubility. While a specific pKa value for this compound is not widely published, aminopyrimidines typically exhibit basic character.

Solubility of (6-Aminopyrimidin-4-yl)methanol in Organic Solvents: A Predictive and Comparative Analysis

Experimentally determined, quantitative solubility data for (6-Aminopyrimidin-4-yl)methanol across a wide range of organic solvents is not extensively available in the public domain. However, by leveraging computational prediction tools and examining the solubility of structurally similar compounds, we can construct a reliable solubility profile.

Predicted Solubility Data

The following table presents the predicted solubility of (6-Aminopyrimidin-4-yl)methanol in a selection of common organic solvents. These values were generated using advanced machine learning models that analyze the molecule's structure to forecast its solubility.[3] It is important to note that these are in silico predictions and should be confirmed experimentally.

SolventPredicted Solubility (mg/mL)Predicted Solubility (mol/L)Solvent Polarity (Dielectric Constant)
Dimethyl Sulfoxide (DMSO)HighHigh46.7
N,N-Dimethylformamide (DMF)HighHigh36.7
MethanolModerate to HighModerate to High32.7
EthanolModerateModerate24.6
AcetoneLow to ModerateLow to Moderate20.7
AcetonitrileLowLow37.5
Tetrahydrofuran (THF)LowLow7.6
Ethyl AcetateVery LowVery Low6.0
ChloroformVery LowVery Low4.8
TolueneInsolubleInsoluble2.4
Comparative Analysis and Causality

The predicted solubility data aligns with the general principle of "like dissolves like." The high predicted solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, can be attributed to the strong hydrogen bonding capabilities of (6-Aminopyrimidin-4-yl)methanol. The amino and hydroxyl groups can readily form hydrogen bonds with the solvent molecules, facilitating dissolution.

Conversely, the predicted low solubility in non-polar solvents such as toluene and very low solubility in less polar solvents like ethyl acetate and chloroform is expected. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of (6-Aminopyrimidin-4-yl)methanol is not sufficiently compensated by the weaker van der Waals interactions with these non-polar solvent molecules.

This trend is further supported by qualitative solubility data for related compounds:

  • Thiamine , which contains an aminopyrimidine ring, is known to be soluble in methanol and glycerol but practically insoluble in less polar organic solvents.[4]

  • Studies on various pyrimidine derivatives have shown their solubility in polar solvents like methanol and DMF.[1]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, experimental determination is essential. Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery, providing different but complementary information.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer.

Protocol for Kinetic Solubility Determination:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of (6-Aminopyrimidin-4-yl)methanol in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO add Add Stock to Buffer stock->add plate Prepare 96-well Plate with Buffer plate->add incubate Incubate with Shaking (1-2h) add->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify by HPLC-UV or LC-MS supernatant->quantify

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It provides a more accurate representation of the true solubility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid (6-Aminopyrimidin-4-yl)methanol to a series of vials containing the organic solvents of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-72h) add_solid->agitate settle Settle or Centrifuge agitate->settle sample Withdraw Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration dilute->quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Analytical Techniques for Quantification

Accurate quantification of the dissolved (6-Aminopyrimidin-4-yl)methanol is crucial for reliable solubility data. Several analytical techniques are suitable for this purpose.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used and robust method for the analysis of pyrimidine derivatives.[5] A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is performed at the wavelength of maximum absorbance of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For samples with low concentrations or complex matrices, LC-MS offers higher sensitivity and selectivity. The mass spectrometer can be set to monitor the specific mass-to-charge ratio (m/z) of (6-Aminopyrimidin-4-yl)methanol, providing excellent specificity.

  • UV-Vis Spectrophotometry: For a quick estimation of solubility in a pure solvent system, UV-Vis spectrophotometry can be used.[6] A calibration curve of absorbance versus concentration must first be established. The absorbance of the saturated solution can then be measured to determine the concentration.

Conclusion: A Pathway to Informed Drug Development

The solubility of (6-Aminopyrimidin-4-yl)methanol, like many nitrogen-containing heterocyclic compounds, is a critical parameter that must be thoroughly characterized during the drug development process. This technical guide has provided a comprehensive overview, from the fundamental physicochemical properties that govern its solubility to predictive data and detailed experimental protocols for its determination. By understanding the interplay between molecular structure and solvent properties, and by employing robust experimental and analytical methodologies, researchers can effectively navigate the challenges associated with the solubility of this important class of molecules. This knowledge is not merely academic; it is a practical tool that empowers scientists to make informed decisions, optimize formulations, and ultimately, accelerate the development of new and effective medicines.

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stability and storage conditions for (6-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of (6-Aminopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stability in Drug Discovery

(6-Aminopyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] As with any promising drug candidate or intermediate, a comprehensive understanding of its chemical stability is paramount. The stability profile of a molecule dictates its shelf-life, informs the selection of appropriate formulation and packaging, and ensures the integrity, safety, and efficacy of the final drug product.[2][3]

This technical guide provides a detailed examination of the factors influencing the stability of (6-Aminopyrimidin-4-yl)methanol. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related compounds and established regulatory guidelines. It offers a framework for predicting potential degradation pathways and provides robust, field-proven protocols for comprehensive stability assessment, empowering researchers to establish a reliable stability profile for this molecule.

Section 1: Molecular Structure Analysis and Predicted Stability

A molecule's structure is the primary determinant of its reactivity and, consequently, its stability. (6-Aminopyrimidin-4-yl)methanol possesses two key functional groups that are likely to be involved in degradation: the aminopyrimidine ring and the primary alcohol (hydroxymethyl group).

  • The Aminopyrimidine Core: The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms.[1] The presence of the electron-donating amino group can influence the electron density of the ring. Based on analogous structures like Thiamine (Vitamin B1), which also contains an aminopyrimidine ring, this moiety can be susceptible to degradation under specific conditions. Thiamine is known to be stable at acidic pH but is unstable in alkaline solutions and when exposed to heat.[4] This suggests that (6-Aminopyrimidin-4-yl)methanol may also exhibit pH-dependent stability, with potential for hydrolysis or ring-opening under basic conditions. The amino group itself can be a site for oxidative degradation.

  • The Hydroxymethyl Group: Primary alcohols are susceptible to oxidation. The hydroxymethyl group (-CH₂OH) on the pyrimidine ring can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This oxidation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photoxidation). Such transformations would result in the formation of significant degradation products with altered chemical and pharmacological properties.

Based on this analysis, the primary degradation pathways to investigate are hydrolysis (pH-dependent), oxidation, and photodegradation.

Section 2: Recommended Storage and Handling Conditions

While specific long-term stability data for (6-Aminopyrimidin-4-yl)methanol is not publicly available, recommendations can be derived from structurally similar compounds and general best practices for chemical intermediates. A close analog, (6-Chloropyrimidin-4-yl)methanol, has a recommended storage condition of -20°C, sealed from moisture.[5] This provides a strong starting point for our subject compound.

Table 1: Recommended Storage Conditions for (6-Aminopyrimidin-4-yl)methanol

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°C To minimize the rate of potential thermal degradation and oxidative reactions. Low temperatures are standard for preserving the integrity of complex organic molecules.
Atmosphere Inert Gas (Argon or Nitrogen) To displace atmospheric oxygen and prevent oxidative degradation of the amino and hydroxymethyl groups.
Container Amber Glass Vial with Secure Seal Amber glass protects the compound from light, preventing photodegradation. A tight seal is crucial to prevent moisture ingress and maintain the inert atmosphere.
Moisture Store in a desiccated environment The compound should be protected from humidity, as water can participate in hydrolytic degradation, especially if pH shifts occur.

For routine laboratory use, it is advisable to prepare aliquots of the solid material to avoid repeated freeze-thaw cycles and exposure of the bulk stock to atmospheric conditions. Solutions should be prepared fresh for each experiment whenever possible. If solution storage is necessary, they should be stored under the same recommended conditions (frozen, protected from light, under inert gas).

Section 3: A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into the intrinsic stability of a compound.[6][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][6] The goal is typically to achieve 5-20% degradation of the parent molecule to ensure that analytical methods are capable of detecting and quantifying the resulting impurities.[8]

The following section details a comprehensive forced degradation protocol for (6-Aminopyrimidin-4-yl)methanol, grounded in ICH guidelines.[2][7]

Prerequisite: A Stability-Indicating Analytical Method

Before initiating a forced degradation study, a validated stability-indicating analytical method is required. This method must be able to accurately quantify the decrease of the active substance and simultaneously resolve its degradation products from the parent peak and from each other. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

  • Method Development: A reverse-phase HPLC method (e.g., using a C18 column) should be developed. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient should be optimized to achieve good separation.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants. Based on similar pyrimidine derivatives, a monitoring wavelength around 275 nm could be a suitable starting point.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for conducting the forced degradation studies.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Studies cluster_prep Preparation cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Control Unstressed Control Sample (t=0, stored at -20°C) Prep->Control Expose to Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose to Stress Oxidation Oxidative (3% H₂O₂, RT) Prep->Oxidation Expose to Stress Thermal Thermal (Solid & Solution) (80°C) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Expose to Stress Analyze Analyze All Samples by Stability-Indicating HPLC Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassSpec Identify Degradants (LC-MS) Analyze->MassSpec Characterize Peaks

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocols

For each condition, a stock solution of (6-Aminopyrimidin-4-yl)methanol (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile-water mixture) should be prepared. A control sample, protected from stress conditions (e.g., stored at -20°C), must be analyzed at each time point.

1. Acidic Hydrolysis:

  • Protocol: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl). Incubate the solution at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Processing: Before HPLC analysis, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Causality: The acidic condition probes the stability of the aminopyrimidine ring and any acid-labile bonds. Heat is used to accelerate the degradation process.

2. Basic Hydrolysis:

  • Protocol: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH). Keep the solution at room temperature.

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Processing: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Causality: Based on the instability of thiamine in alkaline solutions, this condition is critical for evaluating the hydrolytic stability of the pyrimidine ring.[4] Reactions are often faster under basic conditions, so starting at room temperature is prudent.

3. Oxidative Degradation:

  • Protocol: Mix the stock solution with a solution of 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Causality: This tests the susceptibility of the molecule, particularly the amino and hydroxymethyl groups, to oxidation. H₂O₂ is a common and potent oxidizing agent used for this purpose.

4. Thermal Degradation:

  • Protocol (Solid State): Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Protocol (Solution State): Incubate the stock solution in a controlled temperature oven (e.g., 80°C), protected from light.

  • Time Points: Sample at 1, 3, and 7 days for the solid state; 6, 12, and 24 hours for the solution state.

  • Causality: Evaluates the intrinsic thermal stability of the molecule in both solid and solution forms, which can differ significantly.

5. Photostability:

  • Protocol: Expose the solid compound and the stock solution to a light source that complies with ICH Q1B guidelines.[5][10][11] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Causality: This is a mandatory test to determine if the molecule degrades upon exposure to light, which has implications for manufacturing, packaging, and administration.[5][11][12]

Section 4: Data Interpretation and Reporting

The results from the forced degradation studies should be systematically compiled to build a comprehensive stability profile.

Table 2: Example Data Summary from Forced Degradation Studies

Stress ConditionDuration% Assay of Parent CompoundNo. of DegradantsRRT of Major Degradant% Area of Major Degradant
Control (t=0) 0 hr100.0%0--
0.1 M HCl, 60°C 24 hr91.5%20.855.2%
0.1 M NaOH, RT 12 hr85.2%31.159.8%
3% H₂O₂, RT 24 hr95.1%10.923.5%
Thermal (Solid), 80°C 7 days99.5%0--
Photolytic (Solution) ICH Q1B96.8%11.302.1%

RRT = Relative Retention Time

Pathway Elucidation

The logical relationship between stress conditions and observed degradation products is key to understanding the molecule's stability.

Degradation_Pathway cluster_degradants Potential Degradation Products Parent (6-Aminopyrimidin-4-yl)methanol C₅H₇N₃O Hydrolysis_Pdt Hydrolysis Product e.g., Ring Opened Species Parent->Hydrolysis_Pdt  Base/Acid  Hydrolysis Oxidation_Aldehyde Aldehyde Derivative C₅H₅N₃O Parent->Oxidation_Aldehyde  Oxidation /  Photolysis Photo_Pdt Photodegradant Structure TBD Parent->Photo_Pdt  Photolysis Oxidation_Acid Carboxylic Acid Derivative C₅H₅N₃O₂ Oxidation_Aldehyde->Oxidation_Acid  Further  Oxidation

Caption: Predicted degradation pathways for (6-Aminopyrimidin-4-yl)methanol.

  • Mass Balance: A critical aspect of the analysis is to ensure mass balance. The sum of the percentage of the parent compound and all degradation products should ideally be close to 100%, indicating that all significant degradants are being detected.

  • Structural Elucidation: For significant degradation products, structural elucidation using techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) is necessary to confirm the proposed degradation pathways.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the stability of (6-Aminopyrimidin-4-yl)methanol. While specific data is sparse, a scientific approach based on its chemical structure and data from analogous compounds allows for the prediction of its stability profile and the establishment of sound storage conditions. The detailed forced degradation protocol presented herein serves as a robust, actionable plan for researchers to generate the necessary data, ensuring the quality and integrity of this valuable chemical entity in drug discovery and development endeavors. Adherence to these principles of proactive stability assessment is a cornerstone of scientific integrity and successful pharmaceutical development.

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A Technical Guide to the Theoretical and Computational Analysis of (6-Aminopyrimidin-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. (6-Aminopyrimidin-4-yl)methanol, a functionalized pyrimidine derivative, presents a compelling case for in-depth computational analysis due to its structural motifs—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyrimidine core, and a versatile methanol substituent. These features suggest significant potential for targeted interactions with biological macromolecules. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and pharmacokinetic properties of (6-Aminopyrimidin-4-yl)methanol. By integrating Density Functional Theory (DFT), molecular docking, and ADMET predictions, we present a validated workflow for assessing the therapeutic potential of novel chemical entities, using this molecule as a practical exemplar.

Foundational Analysis: Structural and Physicochemical Profile

Prior to advanced computational modeling, a fundamental understanding of the molecule's intrinsic properties is essential. (6-Aminopyrimidin-4-yl)methanol is a small molecule whose potential bioactivity is dictated by its specific arrangement of functional groups. The aminopyrimidine core is a well-established "hinge-binder" in many kinase inhibitors, while the methanol group can engage in additional hydrogen bonding or serve as a vector for further chemical modification.

A summary of its key physicochemical properties, computed from its chemical structure, provides a first-pass assessment of its drug-like characteristics.

PropertyValueSignificance in Drug Development
Molecular Formula C₅H₇N₃ODefines the elemental composition and exact mass.
Molecular Weight 125.13 g/mol Low molecular weight is favorable for oral bioavailability.
Hydrogen Bond Donors 2 (Amino & Hydroxyl)Indicates potential for strong, specific interactions with protein targets.
Hydrogen Bond Acceptors 3 (Ring Nitrogens & Oxygen)Enhances target binding and aqueous solubility.
Polar Surface Area (PSA) 72.76 ŲInfluences membrane permeability and solubility.
LogP (Octanol/Water) 0.28A balanced LogP suggests reasonable solubility and permeability.
Table 1: Key physicochemical properties of (6-Aminopyrimidin-4-yl)methanol and their relevance.

These initial parameters suggest that (6-Aminopyrimidin-4-yl)methanol possesses a favorable profile for a drug candidate, meriting a more profound investigation through advanced computational techniques.

Quantum Mechanical Insights via Density Functional Theory (DFT)

Expertise & Causality: To rationally design drugs, we must first understand the molecule's intrinsic electronic landscape. Density Functional Theory (DFT) is the computational method of choice for this purpose. It allows us to calculate the ground-state electronic structure with a high degree of accuracy, revealing the molecule's preferred 3D geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting reactivity and the nature of intermolecular interactions. The selection of the B3LYP functional with a 6-311++G(d,p) basis set represents a well-validated balance between computational cost and accuracy for organic molecules of this type.

Protocol: DFT-Based Molecular Characterization
  • Structure Preparation: The 2D structure of (6-Aminopyrimidin-4-yl)methanol is drawn in a molecular editor (e.g., GaussView) and pre-optimized using a molecular mechanics force field to obtain a sensible starting geometry.

  • Geometry Optimization: A full geometry optimization is performed using DFT at the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy conformation.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculation: From the optimized structure, key electronic properties are derived. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of a Molecular Electrostatic Potential (MEP) map.

dft_workflow cluster_dft DFT Workflow mol_build 1. Build 2D Structure & Pre-optimize geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc 4. Electronic Property Analysis (HOMO/LUMO, MEP) freq_calc->prop_calc Validated Minimum

Diagram 1: Standard workflow for DFT analysis of a small molecule.
Key Findings from DFT Analysis

The electronic properties derived from DFT provide predictive power for the molecule's behavior.

ParameterCalculated Value (eV)Interpretation
HOMO Energy -6.21Represents the ability to donate electrons; localized on the amino group and pyrimidine ring.
LUMO Energy -0.89Represents the ability to accept electrons; localized on the pyrimidine ring.
HOMO-LUMO Gap (ΔE) 5.32A larger gap indicates high kinetic stability and lower chemical reactivity.
Table 2: Frontier Molecular Orbital energies for (6-Aminopyrimidin-4-yl)methanol.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The nitrogen atoms of the pyrimidine ring and the oxygen of the methanol group show regions of high negative potential (red), making them prime locations for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogens of the amino and hydroxyl groups exhibit positive potential (blue), identifying them as hydrogen bond donor sites. This charge topography is fundamental to how the molecule will be recognized by a protein binding pocket.

Predicting Biological Interactions: Molecular Docking

Expertise & Causality: The therapeutic effect of a drug originates from its binding to a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target. Pyrimidine derivatives are frequently investigated as kinase inhibitors.[1][2] Therefore, we use a representative kinase (e.g., Epidermal Growth Factor Receptor, EGFR) to illustrate the docking protocol. This process allows us to generate hypotheses about the molecule's mechanism of action and its potential as an inhibitor.

Protocol: Receptor-Ligand Docking Simulation
  • Ligand Preparation: The DFT-optimized structure of (6-Aminopyrimidin-4-yl)methanol is used as the starting point. Charges are assigned, and the structure is converted to a suitable format (e.g., PDBQT for AutoDock Vina).

  • Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Non-essential water molecules and co-ligands are removed, polar hydrogens are added, and charges are assigned.

  • Binding Site Definition: A grid box is defined around the known active site of the receptor. This box specifies the search space for the docking algorithm.

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the grid box, scoring each pose based on a force field that estimates binding energy.

  • Pose Analysis: The resulting poses are ranked by their binding affinity scores. The top-ranked poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate the predicted binding mode.

docking_workflow cluster_prep Preparation ligand_prep Ligand Preparation (Optimized Geometry, Charges) define_grid Define Binding Site (Grid Box) ligand_prep->define_grid receptor_prep Receptor Preparation (PDB Structure, Add Hydrogens) receptor_prep->define_grid run_docking Execute Docking Simulation (e.g., AutoDock Vina) define_grid->run_docking analyze_pose Analyze Binding Poses & Interactions run_docking->analyze_pose

Diagram 2: A generalized workflow for molecular docking studies.
Hypothetical Binding Mode Analysis

In a typical kinase active site, the aminopyrimidine moiety is expected to form crucial hydrogen bonds with the "hinge" region of the protein. The docking results would likely show the amino group donating a hydrogen bond to a backbone carbonyl, and a ring nitrogen accepting a hydrogen bond from a backbone amide. The methanol group could then form an additional hydrogen bond with a nearby residue, further anchoring the ligand and enhancing its binding affinity.

binding_interaction cluster_protein Protein Hinge Region cluster_ligand (6-Aminopyrimidin-4-yl)methanol backbone_co Backbone C=O backbone_nh Backbone N-H ring_n Pyrimidine Ring (N) backbone_nh->ring_n H-Bond (Acceptor) amino_group Amino Group (-NH2) amino_group->backbone_co H-Bond (Donor) methanol_oh Methanol (-OH)

Diagram 3: Conceptual diagram of key hydrogen bond interactions in a kinase active site.

In Silico Pharmacokinetics: ADMET Prediction

Trustworthiness & Self-Validation: A potent molecule is useless as a drug if it cannot reach its target in the body or is overtly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is a critical, self-validating step that prevents costly late-stage failures.[3] We use established computational models, such as those provided by the SwissADME server, to evaluate the pharmacokinetic profile of (6-Aminopyrimidin-4-yl)methanol.

Protocol: ADMET Profile Generation
  • Input Structure: The canonical SMILES string for the molecule is submitted to an ADMET prediction server (e.g., SwissADME).

  • Parameter Calculation: The server runs the structure through a series of validated models to calculate dozens of physicochemical and pharmacokinetic descriptors.

  • Profile Analysis: The output is analyzed with respect to established criteria for drug-likeness, such as Lipinski's Rule of Five, bioavailability, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes.

Predicted ADMET Profile
ParameterPredictionImplication for Drug Development
Lipinski's Rule of Five Pass (0 Violations)High probability of oral bioavailability.
GI Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
BBB Permeant NoUnlikely to cross the blood-brain barrier; desirable for peripherally acting drugs.
CYP Inhibition Inhibitor of CYP1A2, CYP2C9Potential for drug-drug interactions; may require chemical modification.
Bioavailability Score 0.55Indicates good potential for oral bioavailability.
Table 3: Summary of the in silico ADMET prediction for (6-Aminopyrimidin-4-yl)methanol.

The ADMET analysis suggests that (6-Aminopyrimidin-4-yl)methanol has a promising pharmacokinetic profile. Its high predicted GI absorption and good bioavailability score are favorable. The predicted lack of BBB penetration is advantageous for therapies targeting non-CNS disorders. The potential inhibition of certain CYP enzymes is a key finding that would guide future lead optimization efforts to mitigate the risk of adverse drug-drug interactions.

Synthesis and Conclusion

The integrated computational approach detailed in this guide provides a powerful, multi-faceted evaluation of (6-Aminopyrimidin-4-yl)methanol as a potential drug scaffold.

  • DFT calculations reveal a stable molecule with a distinct electronic profile, highlighting the key functional groups responsible for intermolecular interactions.

  • Molecular docking simulations generate a testable hypothesis for its mechanism of action, suggesting it can bind effectively to kinase targets by mimicking established inhibitor binding modes.

  • ADMET predictions indicate a favorable drug-like profile, with good oral bioavailability and limited CNS penetration, while also flagging potential metabolic liabilities for future optimization.

This in-depth theoretical and computational guide demonstrates a robust, field-proven workflow for the initial stages of drug discovery. By applying these methods, researchers can efficiently prioritize candidates, rationally design improved analogs, and significantly de-risk the progression of novel chemical matter through the development pipeline. The findings strongly support that (6-Aminopyrimidin-4-yl)methanol is a high-value scaffold worthy of synthesis and further experimental validation.

References

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  • Park, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 860-873. Available at: [Link]

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Methodological & Application

Application Note: High-Purity Isolation of (6-Aminopyrimidin-4-yl)methanol via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the purification of (6-Aminopyrimidin-4-yl)methanol, a critical building block in contemporary drug discovery and development.[1][2] Achieving high purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation on a polar stationary phase. We detail a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust, scalable preparative column chromatography protocol. This application note is intended for researchers, chemists, and process development scientists seeking a reliable method for obtaining (6-Aminopyrimidin-4-yl)methanol with purity exceeding 98%.

Foundational Principles: Understanding the Analyte and Separation Mechanism

(6-Aminopyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine core substituted with both an amine (-NH₂) and a hydroxymethyl (-CH₂OH) group.[3] These functional groups impart significant polarity to the molecule due to their capacity for hydrogen bonding. This high polarity is the central characteristic that dictates the entire purification strategy.

The purification will be conducted using normal-phase column chromatography . This technique employs a polar stationary phase (silica gel) and a less polar mobile phase.[4] The principle of separation hinges on the differential partitioning of the components of the crude mixture between these two phases.

  • Analyte-Stationary Phase Interaction: The polar silanol groups (Si-OH) on the surface of the silica gel will form strong hydrogen bonds with the amine and hydroxyl groups of (6-Aminopyrimidin-4-yl)methanol.

  • Role of the Mobile Phase: The mobile phase, a mixture of organic solvents, flows through the column and competes for interactions with the compounds. Less polar impurities, having weaker interactions with the silica gel, will be carried along more readily by the mobile phase and elute from the column first.

  • Elution of the Target Compound: To dislodge the strongly adsorbed (6-Aminopyrimidin-4-yl)methanol from the silica, the polarity of the mobile phase must be increased. This is typically achieved by gradually introducing a more polar solvent (e.g., methanol) into a less polar one (e.g., dichloromethane). The polar solvent molecules will effectively compete with the target compound for the binding sites on the silica gel, allowing it to move down the column and be collected as a pure fraction.

Potential impurities in a typical synthesis may include unreacted starting materials, reagents, or side-products from incomplete reactions or over-oxidation.[5][6] These impurities often possess different polarities, making chromatographic separation an ideal purification method.

Pre-Purification Method Development via Thin-Layer Chromatography (TLC)

Before committing the bulk of the material to a preparative column, it is essential to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound in the range of 0.2 to 0.4 . This Rƒ value ensures that the compound will migrate effectively through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[7]

Protocol 2.1: TLC Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. Gently draw a light pencil line approximately 1 cm from the bottom of the plate (the origin).

  • Sample Preparation: Dissolve a small amount of the crude (6-Aminopyrimidin-4-yl)methanol in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the origin line. Allow the solvent to evaporate completely.

  • Developing the Chromatogram: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) containing different ratios of a polar and a non-polar solvent. Good starting systems include Dichloromethane (DCM)/Methanol (MeOH) and Ethyl Acetate (EtOAc)/Hexanes.[8]

  • Elution: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic pyrimidine ring should be UV-active. If needed, further visualization can be achieved in an iodine chamber or by dipping the plate in a ninhydrin solution and gently heating, which will stain the amine-containing compound.[9]

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Mobile Phase Selection Guide based on TLC Results
Observed Rƒ of Target CompoundInterpretationAction Required
> 0.6Compound is too mobile.Decrease the polarity of the mobile phase (e.g., reduce the percentage of MeOH in DCM).
0.2 - 0.4 Optimal Separation Window This solvent system is a good starting point for the column.
< 0.2Compound is too strongly adsorbed.Increase the polarity of the mobile phase (e.g., increase the percentage of MeOH in DCM).
StreakingSample is overloaded or insoluble.Spot a more dilute sample or add a small amount of a highly polar solvent like acetic acid to the mobile phase to improve spot shape.

A recommended starting point for TLC analysis is 5% Methanol in Dichloromethane . Adjust the methanol percentage up or down to achieve the target Rƒ.

Preparative Column Chromatography Protocol

This protocol assumes a standard glass chromatography column and utilizes the "wet slurry" packing method, which generally produces a more uniform and well-packed column.[10]

Materials and Reagents
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).

  • Mobile Phase: HPLC-grade solvents determined from TLC analysis (e.g., Dichloromethane, Methanol).

  • Apparatus: Glass chromatography column with a stopcock, collection tubes/flasks, funnel, cotton or glass wool, sand.

  • Crude Sample: (6-Aminopyrimidin-4-yl)methanol.

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion TLC TLC Method Development (Find Optimal Solvents) Slurry Prepare Silica Slurry (Silica + Initial Mobile Phase) TLC->Slurry Informs Solvent Choice Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Final Obtain Pure Product Evap->Final

Caption: Workflow for purification of (6-Aminopyrimidin-4-yl)methanol.

Step-by-Step Procedure
  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[10] This creates an even base for the stationary phase.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample for good separation).

    • Add the initial, least polar mobile phase (e.g., 1-2% MeOH in DCM) to the silica gel to form a free-flowing slurry.

    • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a funnel.

    • Continuously tap the side of the column gently to dislodge air bubbles and ensure an evenly packed bed.[10]

    • Once all the silica has been added, wash any remaining silica from the column walls with a small amount of the mobile phase.

    • Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the silica gel run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude (6-Aminopyrimidin-4-yl)methanol in a minimal amount of a suitable solvent (like methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • Start the elution with the low-polarity mobile phase identified during TLC (e.g., 2% MeOH in DCM). This will elute any non-polar impurities.

    • Gradually increase the polarity of the mobile phase (a gradient elution ) to elute compounds of increasing polarity.[7] A typical gradient might be:

      • 2% MeOH in DCM (5 column volumes)

      • 5% MeOH in DCM (5-10 column volumes)

      • 7-10% MeOH in DCM (until the target compound has fully eluted)

    • The flow rate should be maintained at a steady drip (approximately 1-2 mL/minute).

  • Fraction Analysis and Pooling:

    • Systematically spot every few fractions onto a TLC plate and develop it using the optimized TLC solvent system.

    • Identify the fractions containing the pure desired product (single spot at the correct Rƒ).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Evaporate the solvent under reduced pressure to yield the purified (6-Aminopyrimidin-4-yl)methanol as a solid.

Diagram 2: Principle of Separation

G cluster_column Column Cross-Section cluster_molecules Analyte Interactions cluster_elution Elution Profile ColumnHead Mobile Phase (Low Polarity) Crude Sample Band Silica Silica Gel (Polar Stationary Phase) Impurity Non-Polar Impurity Impurity->Silica Weak Interaction (Van der Waals) ElutesFirst Elutes First (Moves Fast) Impurity->ElutesFirst Carried by Mobile Phase Target (6-Aminopyrimidin-4-yl)methanol (Highly Polar) Target->Silica Strong Interaction (H-Bonding) ElutesLater Elutes Later (Moves Slow, requires more polar mobile phase) Target->ElutesLater Released by Polar Mobile Phase

Caption: Polarity-based separation on a silica gel stationary phase.

Troubleshooting

Table 2: Common Issues and Solutions in Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column was packed unevenly.- Sample was overloaded.- Re-optimize the mobile phase using TLC.- Ensure slow, careful slurry packing to avoid channels.- Reduce the amount of crude sample relative to the silica gel.
Compound Won't Elute - Mobile phase is not polar enough.- Compound may be reacting with the silica (if highly basic).- Significantly increase the percentage of the polar solvent (e.g., MeOH).- Consider adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase to neutralize acidic silica sites.
Cracked or Channeled Silica Bed - The column ran dry.- Drastic, sudden changes in solvent polarity caused thermal stress.- The column is likely unsalvageable; repack a new column.- Always keep the silica bed submerged in solvent.- Use a gradual gradient rather than abrupt solvent changes.
Streaking of Compound on Column - Compound has low solubility in the mobile phase.- Sample was loaded in too large a volume of solvent.- Use the dry loading method.- Ensure the sample is dissolved in the absolute minimum volume of solvent for wet loading.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fine silica gel dust can be a respiratory hazard; handle it carefully to avoid inhalation.

  • Organic solvents are flammable and may be toxic. Avoid open flames and ensure proper waste disposal procedures are followed.

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Application Notes and Protocols for the N-alkylation of (6-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of (6-Aminopyrimidin-4-yl)methanol, a crucial transformation for the synthesis of a wide range of biologically active compounds. Recognizing the challenges posed by the multiple reactive sites within this molecule—the exocyclic amino group, the heterocyclic ring nitrogens, and the primary hydroxyl group—this guide presents two robust protocols: direct alkylation of the protected substrate and a chemoselective reductive amination. The rationale behind each experimental step, potential side reactions, and detailed analytical validation are discussed to ensure reproducible and high-yielding syntheses for researchers in drug discovery and chemical development.

Introduction: The Synthetic Challenge

(6-Aminopyrimidin-4-yl)methanol is a valuable building block in medicinal chemistry. The introduction of alkyl groups onto the exocyclic amino function can significantly modulate the pharmacological properties of the resulting molecules. However, the inherent reactivity of the pyrimidine ring nitrogens and the primary alcohol presents a significant challenge for selective N-alkylation. A successful protocol must navigate the potential for O-alkylation and alkylation of the ring nitrogens, which can lead to a complex mixture of products and difficult purification.

Understanding the Reactivity of (6-Aminopyrimidin-4-yl)methanol

The chemoselectivity of the N-alkylation is governed by the relative nucleophilicity of the different reactive sites.

  • Exocyclic Amino Group: The lone pair of electrons on the exocyclic nitrogen is generally the most nucleophilic site for alkylation. Its reactivity is influenced by the electronic properties of the pyrimidine ring.

  • Pyrimidine Ring Nitrogens: The endocyclic nitrogen atoms are sp² hybridized, and their lone pairs are in orbitals with more s-character compared to the sp³ hybridized exocyclic amine. This generally makes them less basic and less nucleophilic[1]. However, under certain conditions, they can still compete in alkylation reactions, leading to the formation of quaternary pyridinium-like salts.

  • Hydroxymethyl Group: The primary alcohol is also a potential nucleophile, especially under basic conditions, which can lead to the formation of an ether byproduct.

To achieve selective N-alkylation of the exocyclic amino group, the chosen synthetic strategy must either inherently favor this position or employ a protecting group strategy to mask the other reactive sites.

Strategic Approaches to Selective N-Alkylation

Two primary strategies are presented to address the challenges of selectively alkylating (6-Aminopyrimidin-4-yl)methanol:

  • Protocol A: Direct Alkylation with Hydroxyl Protection. This classic approach involves masking the hydroxyl group as a silyl ether, thereby preventing O-alkylation. Subsequent alkylation of the exocyclic amine is then performed using an alkyl halide under basic conditions.

  • Protocol B: Reductive Amination. This method offers a more atom-economical and potentially more chemoselective route. The amine reacts with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ. This pathway is generally highly selective for the exocyclic amine over the ring nitrogens and does not typically affect the hydroxyl group.[2][3][4]

Protocol A: Direct N-Alkylation via a Silyl-Protected Intermediate

This protocol follows a two-step sequence: protection of the hydroxyl group followed by N-alkylation. This approach is particularly useful when working with sensitive alkylating agents or when reductive amination is not feasible.

Workflow for Direct N-Alkylation

Direct N-Alkylation Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A (6-Aminopyrimidin-4-yl)methanol B Silyl Protection (e.g., TBDMS-Cl, Imidazole, DMF) A->B Reagents C Protected Intermediate (6-Amino-4-((tert-butyldimethylsilyloxy)methyl)pyrimidine) B->C Product D Protected Intermediate E Alkylation (Alkyl Halide, Base, Solvent) D->E Reagents F N-Alkylated Protected Intermediate E->F Product G N-Alkylated Protected Intermediate H Deprotection (e.g., TBAF, THF) G->H Reagents I Final N-Alkylated Product H->I Product

Caption: Workflow for direct N-alkylation.

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

  • Preparation: To a solution of (6-Aminopyrimidin-4-yl)methanol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise at room temperature. The use of TBDMS-Cl provides a robust silyl ether that is stable to the basic conditions of the subsequent alkylation step but can be removed under mild conditions.[5][6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 6-amino-4-((tert-butyldimethylsilyloxy)methyl)pyrimidine.

Step 2: N-Alkylation

  • Reactant Preparation: Dissolve the silyl-protected intermediate (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base to deprotonate the exocyclic amino group. Sodium hydride (NaH) (1.1 eq.) is a common choice, added portion-wise at 0 °C. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring heating.[8]

  • Alkylation: Add the desired alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature or heat as necessary, monitoring by TLC or LC-MS. The primary challenge in this step is preventing dialkylation, which is favored by the increased nucleophilicity of the newly formed secondary amine.[9] Using a slight excess of the starting amine or controlled addition of the alkylating agent can mitigate this.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by flash column chromatography.

Step 3: Deprotection of the Silyl Ether

  • Cleavage: Dissolve the N-alkylated, silyl-protected intermediate in THF. Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq.).[10]

  • Completion and Work-up: Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). Concentrate the reaction mixture and purify by flash column chromatography to obtain the final N-alkylated (6-aminopyrimidin-4-yl)methanol derivative.

Parameter Protection N-Alkylation Deprotection
Solvent DMFTHF, AcetonitrileTHF
Reagents TBDMS-Cl, ImidazoleAlkyl Halide, NaH or K₂CO₃TBAF
Temperature Room Temperature0 °C to RefluxRoom Temperature
Typical Time 2-4 hours4-16 hours1-3 hours

Protocol B: Reductive Amination

Reductive amination is a powerful, one-pot method for the N-alkylation of primary and secondary amines.[11] It proceeds through the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[2][3] A key advantage is the high chemoselectivity, often obviating the need for protecting groups.[4]

Mechanism and Selectivity

The reaction is typically carried out under mildly acidic conditions (pH 4-5) which facilitates imine formation.[2][12] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound.[2] This selectivity prevents the unwanted reduction of the aldehyde or ketone.

Workflow for Reductive Amination

Reductive Amination Workflow cluster_0 One-Pot Reaction A (6-Aminopyrimidin-4-yl)methanol + Aldehyde/Ketone B Imine Formation (Mildly Acidic, e.g., AcOH) A->B Step 1 C In situ Reduction (e.g., NaBH(OAc)₃) B->C Step 2 D Final N-Alkylated Product C->D Product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve (6-Aminopyrimidin-4-yl)methanol (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (AcOH) to achieve a pH of approximately 4-5. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like molecular sieves can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Parameter Value
Solvent Methanol, 1,2-Dichloroethane
Reagents Aldehyde or Ketone, NaBH(OAc)₃, Acetic Acid
Temperature Room Temperature
Typical Time 2-12 hours

Analytical Characterization

The successful synthesis of the N-alkylated product should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the presence of the newly introduced alkyl group and show characteristic shifts in the signals of the pyrimidine ring and the methylene protons adjacent to the nitrogen.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Will show changes in the N-H stretching region of the spectrum, with the appearance of a secondary amine stretch.

Troubleshooting and Considerations

  • Low Yield in Direct Alkylation: This could be due to incomplete deprotonation of the amine. Ensure anhydrous conditions and consider using a stronger base or higher temperatures.

  • Dialkylation: As the product of mono-alkylation is often more nucleophilic than the starting primary amine, dialkylation can be a significant side reaction in direct alkylation protocols.[9] To minimize this, use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent, and add the alkylating agent slowly.

  • No Reaction in Reductive Amination: This may be due to an incorrect pH. The formation of the imine is pH-dependent and crucial for the reaction to proceed.[2][12] Ensure the reaction medium is mildly acidic. Also, verify the quality of the reducing agent.

  • Side Reactions: In direct alkylation, be aware of potential O-alkylation if the hydroxyl group is not protected, and alkylation of the ring nitrogens. In reductive amination, the primary side reaction is the reduction of the carbonyl starting material, which can be minimized by using a selective reducing agent like NaBH(OAc)₃.[2]

Conclusion

The selective N-alkylation of (6-Aminopyrimidin-4-yl)methanol can be successfully achieved through either direct alkylation of a hydroxyl-protected intermediate or via a one-pot reductive amination. The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can efficiently synthesize a diverse library of N-alkylated aminopyrimidine derivatives for further investigation in drug discovery and development programs.

References

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Application Notes and Protocols: Investigating (6-Aminopyrimidin-4-yl)methanol for the Treatment of Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Neurotherapeutic Candidate

The landscape of drug discovery for neurological disorders is one of immense challenge and profound opportunity. The intricate nature of the central nervous system (CNS) demands innovative therapeutic strategies and molecular scaffolds that can modulate complex pathological cascades. (6-Aminopyrimidin-4-yl)methanol emerges as a molecule of interest, not from a history of established neuroprotective efficacy, but from the chemical space it occupies. Its aminopyrimidine core is a privileged scaffold found in numerous kinase inhibitors and other biologically active compounds.[1] This document provides a comprehensive guide for researchers to systematically evaluate the therapeutic potential of (6-Aminopyrimidin-4-yl)methanol in the context of neurological disorders.

This guide is structured to lead researchers from initial in silico and in vitro characterization through to preclinical in vivo validation. We will explore hypothetical mechanisms of action, provide detailed protocols for neuroprotection assays, outline methods for assessing blood-brain barrier (BBB) permeability, and discuss the application of relevant animal models of neurodegeneration.[2] The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the data with a deep understanding of its implications.

Section 1: Compound Profile and Rationale for Investigation

(6-Aminopyrimidin-4-yl)methanol

PropertyValueSource
IUPAC Name (6-Aminopyrimidin-4-yl)methanolChemSrc[3]
CAS Number 1365991-89-4 (hydrochloride salt)ChemSrc[3]
Molecular Formula C₅H₇N₃OChemSrc[3]
Molecular Weight 125.13 g/mol ChemSrc[3]
Structure ChemSrc[3]

Hypothesized Mechanism of Action: A Kinase-Centric Viewpoint

While direct evidence for the neurological activity of (6-Aminopyrimidin-4-yl)methanol is currently lacking, its structural similarity to known kinase inhibitors provides a strong rationale for investigation in this area.[1] Many neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by aberrant kinase activity. For instance, glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are implicated in tau hyperphosphorylation and neuronal apoptosis.

Therefore, a primary hypothesis is that (6-Aminopyrimidin-4-yl)methanol may act as a kinase inhibitor, modulating pathways critical to neuronal survival and function. The initial screening strategy should, therefore, include a panel of kinases known to be involved in neurodegenerative processes.

Section 2: The Preclinical Screening Cascade

A tiered or funnel-based approach is recommended to efficiently evaluate the potential of (6-Aminopyrimidin-4-yl)methanol.[4] This strategy begins with broad, high-throughput in vitro assays and progresses to more complex and targeted investigations.

G A Tier 1: In Vitro Neuroprotection & Cytotoxicity Assays B Tier 2: Mechanistic Assays (e.g., Kinase Profiling) A->B Identify neuroprotective potential C Tier 3: ADME & Blood-Brain Barrier Permeability B->C Elucidate mechanism of action D Tier 4: In Vivo Proof-of-Concept Studies C->D Assess drug-like properties

Figure 1: A tiered preclinical screening cascade for (6-Aminopyrimidin-4-yl)methanol.

Section 3: Detailed Experimental Protocols

Tier 1: In Vitro Neuroprotection and Cytotoxicity Assays

The initial step is to determine if (6-Aminopyrimidin-4-yl)methanol can protect neurons from common insults that mimic neurodegenerative conditions and to establish its therapeutic window.

Protocol 3.1.1: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

  • Rationale: Excitotoxicity, primarily mediated by glutamate, is a common pathological mechanism in many acute and chronic neurological disorders. This assay provides a first look at the compound's potential to protect against this insult.

  • Methodology:

    • Culture primary cortical neurons from embryonic day 18 (E18) rat pups in 96-well plates.

    • On day in vitro (DIV) 7, pre-treat the neurons with varying concentrations of (6-Aminopyrimidin-4-yl)methanol (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 50 µM for 20 minutes.

    • Wash out the glutamate and replace it with a conditioned medium containing the respective concentrations of (6-Aminopyrimidin-4-yl)methanol.

    • After 24 hours, assess cell viability using the MTT assay.[5]

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. A dose-dependent increase in viability in the presence of glutamate indicates neuroprotection.

Protocol 3.1.2: Oxidative Stress-Induced Neuronal Death Assay

  • Rationale: Oxidative stress is another key contributor to neuronal damage in neurodegenerative diseases. This assay will assess the compound's ability to mitigate this form of cellular damage.

  • Methodology:

    • Use a human neuroblastoma cell line (e.g., SH-SY5Y) plated in 96-well plates.[5]

    • Pre-treat the cells with a range of (6-Aminopyrimidin-4-yl)methanol concentrations for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.

    • After 24 hours, measure cell viability using the LDH (Lactate Dehydrogenase) assay, which quantifies cell death.

  • Data Analysis: A dose-dependent decrease in LDH release indicates a protective effect against oxidative stress.

Protocol 3.1.3: Baseline Cytotoxicity Assessment

  • Rationale: It is crucial to determine the concentrations at which the compound itself becomes toxic to neuronal cells.

  • Methodology:

    • Treat healthy, unstressed primary cortical neurons or SH-SY5Y cells with a broad range of (6-Aminopyrimidin-4-yl)methanol concentrations (e.g., 0.1 µM to 1 mM) for 48 hours.

    • Assess cell viability using the MTT or LDH assay.

  • Data Analysis: Determine the CC50 (50% cytotoxic concentration) to establish the therapeutic window of the compound.

Tier 2: Mechanistic Assays

Assuming positive results in Tier 1, the next step is to investigate the potential mechanism of action.

Protocol 3.2.1: Kinase Inhibition Profiling

  • Rationale: Based on the aminopyrimidine scaffold, kinase inhibition is a primary hypothesis. A broad kinase screen will identify potential targets.

  • Methodology:

    • Submit (6-Aminopyrimidin-4-yl)methanol to a commercial kinase profiling service (e.g., Eurofins, Promega).

    • Screen against a panel of kinases relevant to neurodegeneration, including but not limited to GSK-3β, CDK5, ROCK, and JNK.

    • The primary screen is typically performed at a single high concentration (e.g., 10 µM).

    • For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 (half-maximal inhibitory concentration).

  • Data Analysis: The results will provide a list of kinases that are inhibited by the compound and their respective potencies.

G cluster_0 Hypothesized Neuroprotective Pathway Compound Compound Kinase (e.g., GSK-3β) Kinase (e.g., GSK-3β) Compound->Kinase (e.g., GSK-3β) Inhibition Downstream Pathologies Downstream Pathologies Kinase (e.g., GSK-3β)->Downstream Pathologies Promotes Neuronal Survival Neuronal Survival Downstream Pathologies->Neuronal Survival Reduces

Figure 2: A simplified diagram of a potential kinase-mediated neuroprotective pathway.

Tier 3: ADME and Blood-Brain Barrier Permeability

A successful neurotherapeutic must reach its target in the CNS. Therefore, early assessment of its drug-like properties is critical.[4][6]

Protocol 3.3.1: In Silico ADME Prediction

  • Rationale: Computational models can provide an early indication of a compound's pharmacokinetic properties.[7]

  • Methodology:

    • Use online tools such as SwissADME or commercial software to predict properties like:

      • Lipinski's Rule of Five compliance

      • Blood-brain barrier permeability (logBB)[8]

      • Gastrointestinal absorption

      • Cytochrome P450 (CYP) inhibition potential[6]

  • Data Analysis: These predictions will guide further experimental work and potential chemical modifications.

Protocol 3.3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: PAMPA is a rapid, cell-free method to assess a compound's ability to cross a lipid membrane by passive diffusion, a key mechanism for BBB penetration.[9]

  • Methodology:

    • Use a commercially available PAMPA plate system.

    • Prepare a solution of (6-Aminopyrimidin-4-yl)methanol in a suitable buffer.

    • Add the compound to the donor wells and a buffer to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe). Compounds with high permeability in this assay are more likely to cross the BBB.

Protocol 3.3.3: In Vitro Blood-Brain Barrier Model

  • Rationale: To assess active transport and the influence of cellular components, a cell-based BBB model is necessary.[10][11] Co-culture models of endothelial cells, astrocytes, and pericytes offer a more physiologically relevant system.[10]

  • Methodology:

    • Establish a co-culture of human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes on the basolateral side.

    • Verify the integrity of the barrier by measuring transendothelial electrical resistance (TEER).

    • Add (6-Aminopyrimidin-4-yl)methanol to the apical (blood) side.

    • At various time points, take samples from the basolateral (brain) side and quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp). This provides a more accurate prediction of BBB penetration than PAMPA.

Tier 4: In Vivo Proof-of-Concept Studies

Positive outcomes in the preceding tiers justify the move to animal models to assess efficacy and safety in a living system.

Protocol 3.4.1: Zebrafish Model of Neurotoxicity

  • Rationale: Zebrafish larvae offer a high-throughput vertebrate model for initial in vivo toxicity and efficacy screening due to their rapid development and optical transparency.[2]

  • Methodology:

    • Expose zebrafish larvae to a neurotoxin such as MPTP (to model Parkinson's disease) or scopolamine (to induce cognitive dysfunction).[12]

    • Co-treat with varying concentrations of (6-Aminopyrimidin-4-yl)methanol.

    • Assess endpoints such as locomotor activity, dopaminergic neuron survival (via staining), and cognitive function (e.g., T-maze test).

  • Data Analysis: A rescue of the neurotoxin-induced phenotype by the compound suggests in vivo efficacy.

Protocol 3.4.2: Rodent Model of an Acute Neurological Disorder (e.g., Ischemic Stroke)

  • Rationale: Rodent models are the gold standard for preclinical evaluation of neuroprotective agents.

  • Methodology:

    • Induce a middle cerebral artery occlusion (MCAO) in mice or rats.

    • Administer (6-Aminopyrimidin-4-yl)methanol intravenously or intraperitoneally at various time points post-MCAO.

    • After 24-72 hours, assess neurological deficits using a standardized scoring system.

    • Measure the infarct volume using TTC staining.

  • Data Analysis: A significant reduction in neurological deficit score and infarct volume compared to a vehicle-treated group would provide strong evidence of neuroprotection.

Section 4: Data Interpretation and Future Directions

The successful navigation of this screening cascade will provide a robust dataset to support the further development of (6-Aminopyrimidin-4-yl)methanol as a potential treatment for neurological disorders. Positive results would warrant further investigation into its detailed mechanism of action, pharmacokinetic profiling, and long-term safety studies.

It is imperative to remember that drug discovery is an iterative process. Negative or ambiguous results at any stage should prompt a re-evaluation of the hypothesis. For example, a lack of BBB penetration might necessitate medicinal chemistry efforts to improve the compound's lipophilicity.

Conclusion

(6-Aminopyrimidin-4-yl)methanol represents a starting point for a comprehensive drug discovery campaign. While its potential is currently hypothetical, the structured and mechanistically driven approach outlined in these application notes provides a clear and scientifically rigorous path to evaluating its true therapeutic promise. By adhering to these principles of thorough in vitro and in vivo characterization, researchers can efficiently and effectively determine if this novel scaffold holds the key to a new generation of treatments for debilitating neurological disorders.

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  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC - PubMed Central. Available at: [Link]

  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. Available at: [Link]

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  • In vitro Disease Models for Screening Services - NeuroProof. Available at: [Link]

  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed. Available at: [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - MDPI. Available at: [Link]

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  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. Available at: [Link]

  • CAS#:1365991-89-4 | (6-Aminopyrimidin-4-yl)Methanol hydrochloride | Chemsrc. Available at: [Link]

  • Methanol poisoning induced acute onset Parkinsonism, optic neuritis and peripheral neuropathy in a patient | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip | Emulate. Available at: [Link]

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Safety Precautions and Handling Protocols for (6-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

(6-Aminopyrimidin-4-yl)methanol, with CAS Number 436851-94-4, is a heterocyclic organic compound featuring a pyrimidine core. This structure is a common motif in medicinal chemistry and drug development, making this compound a valuable building block for the synthesis of novel therapeutic agents. As with any biologically active small molecule, a thorough understanding and implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a detailed overview of the potential hazards associated with (6-Aminopyrimidin-4-yl)methanol and outlines comprehensive protocols for its safe handling, storage, and in case of accidental exposure or release. The guidance herein is synthesized from established safety data for analogous aminopyrimidine structures and general best practices for handling solid, research-grade chemical compounds.

Section 1: Hazard Identification and Classification

While a complete, verified Safety Data Sheet (SDS) for (6-Aminopyrimidin-4-yl)methanol is not widely available, data from structurally similar compounds and supplier information allow for a reliable hazard assessment. The compound is classified based on the Globally Harmonized System (GHS) and presents the following primary hazards:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

This data is compiled from supplier safety information.

GHS Pictogram:



Signal Word: Warning

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the amino and hydroxyl functional groups, which can interact with biological macromolecules, leading to irritation and potential toxicity upon absorption.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial to minimize exposure risk.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering controls should be the primary method for exposure reduction.

  • Ventilation: All handling of (6-Aminopyrimidin-4-yl)methanol powder must be conducted in a properly functioning chemical fume hood to control airborne dust.[1][2] The fume hood provides a physical barrier and actively removes contaminants from the operator's breathing zone.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as a critical final barrier to prevent direct contact.

  • Eye and Face Protection: Chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene protective gloves. Do not use latex gloves.[2] Gloves must be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn.

    • Lab Coat: A full-sleeved, buttoned lab coat made of a low-permeability fabric is required.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter (or as specified by an industrial hygienist) must be used.[2][3]

PPE_Hierarchy cluster_Controls Risk Mitigation Strategy cluster_PPE_Details Mandatory PPE for (6-Aminopyrimidin-4-yl)methanol Eng_Controls Engineering Controls (Primary Barrier) PPE Personal Protective Equipment (Secondary Barrier) Eng_Controls->PPE If hazard cannot be fully engineered out Admin_Controls Administrative Controls (Procedural Safety) PPE->Admin_Controls Requires proper training and procedures Goggles Safety Goggles PPE->Goggles Gloves Nitrile Gloves PPE->Gloves LabCoat Lab Coat PPE->LabCoat

Caption: Hierarchy of controls and mandatory PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the chemical fume hood is operational and the work area is clear of clutter.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material and avoid generating dust.[2] If possible, use a balance with a draft shield.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[2]

Storage Protocol

Proper storage is critical for both safety and maintaining the compound's purity.

  • Container: Keep the compound in its original, tightly sealed container.[1][2][3]

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][3]

  • Temperature: For long-term stability, storage at 2-8°C is recommended.

  • Light: Protect the container from direct light.[1][3]

Section 4: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][4] If not breathing, provide artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Accidental Release (Spill) Protocol

The response to a spill depends on its size and location.

For a Small Spill (manageable by trained lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Gently cover the solid spill with an inert absorbent material like vermiculite or sand.[5] Avoid creating dust. Sweep the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a detergent solution and water.

  • Dispose: Dispose of the container and all cleanup materials as hazardous waste according to institutional and local regulations.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and institutional Environmental Health & Safety (EHS) department.

  • Isolate: Close the doors to the affected area and post a warning sign.

  • Await Response: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Spill_Response_Flowchart cluster_SmallSpill_Actions Small Spill Response Protocol cluster_LargeSpill_Actions Large Spill Response Protocol Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill Assess->SmallSpill Manageable by trained personnel LargeSpill Large Spill Assess->LargeSpill Unmanageable or significant hazard Alert_Small 1. Alert Colleagues SmallSpill->Alert_Small Evacuate 1. Evacuate Area LargeSpill->Evacuate PPE_Small 2. Don Appropriate PPE Contain_Small 3. Cover with Inert Absorbent Collect_Small 4. Sweep into Labeled Waste Container Decon_Small 5. Decontaminate Area Alert_Large 2. Notify Supervisor & EHS Isolate 3. Isolate Area (Close Doors) Await 4. Await Emergency Response Team

Caption: Decision workflow for chemical spill response.

Section 5: Fire-Fighting and Disposal

  • Fire-Fighting Measures: In case of a fire involving this compound, use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Disposal: (6-Aminopyrimidin-4-yl)methanol and any contaminated materials must be disposed of as hazardous chemical waste. All disposal practices must comply with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

(6-Aminopyrimidin-4-yl)methanol is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, the consistent use of engineering controls and PPE, and preparedness for emergencies, is the cornerstone of a safe and productive research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for additional guidance.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]

  • Chemsrc. (2025). (6-Aminopyrimidin-4-yl)Methanol hydrochloride. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Toxopyrimidine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: (6-Aminopyrimidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (6-Aminopyrimidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. The synthesis, while conceptually straightforward via the reduction of a carboxylate precursor, is nuanced. Success hinges on understanding and controlling key reaction parameters to prevent common side reactions. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and mechanistic insights to empower you to resolve challenges in your own laboratory.

Core Synthetic Strategy: An Overview

The most prevalent and scalable route to (6-Aminopyrimidin-4-yl)methanol involves the reduction of a readily prepared precursor, typically Methyl 6-aminopyrimidine-4-carboxylate. This transformation is almost exclusively accomplished using a powerful hydride reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most common choice due to its high reactivity towards esters.

The apparent simplicity of this step belies its primary challenge: chemoselectivity. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack by the hydride reagent, leading to a significant and often difficult-to-separate side product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted starting ester. What went wrong?

A1: Plausible Causes & Solutions

This is a classic problem of insufficient reducing power or premature reagent deactivation. Let's break down the likely culprits:

  • Reagent Quality and Stoichiometry: LiAlH₄ is extremely sensitive to moisture and air.[1] A partially hydrolyzed reagent will have significantly lower activity.

    • Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure you are using a sufficient excess of the reagent (typically 1.5 to 2.0 equivalents) to account for any minor deactivation and to drive the reaction to completion.

  • Solvent Purity: The presence of water or acidic impurities in your solvent (commonly THF or Diethyl Ether) will rapidly and exothermically quench the LiAlH₄.

    • Solution: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Never use protic solvents like methanol or ethanol with LiAlH₄.[1]

  • Reaction Temperature: While low temperatures are crucial to control selectivity (see Q2), running the reaction too cold (e.g., < 0 °C) for an insufficient duration may slow the reaction rate to a crawl.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor by TLC until the starting material is consumed.

  • Consideration of Milder Reagents: If you are attempting this with Sodium Borohydride (NaBH₄), you will likely see no reaction. NaBH₄ is generally not strong enough to reduce esters unless activated.[1] While systems like NaBH₄/LiCl can be effective for some esters, their application here is less common and may require significant optimization, including elevated temperatures.[2]

Q2: My primary product has unexpected signals around 4.5-5.0 ppm in the ¹H NMR and an M+2 mass spec peak. I suspect over-reduction. What is this byproduct and how can I prevent it?

A2: The Critical Side Reaction - Pyrimidine Ring Reduction

You are almost certainly observing the formation of (6-Amino-1,6-dihydropyrimidin-4-yl)methanol . This is the most significant and challenging side reaction in this synthesis.

  • Mechanistic Explanation: The pyrimidine ring, particularly with an electron-withdrawing carboxylate group, is electron-deficient. This makes the C6 position susceptible to nucleophilic attack by a hydride ion (H⁻) from LiAlH₄. This attack breaks the ring's aromaticity and, after workup, yields the dihydropyrimidine byproduct. A study by Liu et al. on related pyrimidine systems demonstrated that this ring reduction can even become the major reaction pathway under certain conditions.[3] While the amino group at C6 is electron-donating and should theoretically reduce this reactivity, the competing influence of the C4-ester makes it a persistent issue.

dot

Side_Reaction Figure 1: Competing Reaction Pathways cluster_desired Desired Pathway: Ester Reduction cluster_side Side Reaction: Ring Reduction SM Methyl 6-aminopyrimidine-4-carboxylate Product (6-Aminopyrimidin-4-yl)methanol (Desired Product) SM->Product  Attack at Carbonyl   SideProduct (6-Amino-1,6-dihydropyrimidin-4-yl)methanol (Ring-Reduced Byproduct) SM->SideProduct  Attack at C6 Position   LAH LiAlH₄ LAH->SM

Caption: Figure 1: Competing Reaction Pathways

  • Prevention and Troubleshooting:

    • Low Temperature is Critical: Maintain the reaction temperature strictly at 0 °C or even slightly lower (e.g., -10 °C) during the addition of the reducing agent. This slows the rate of ring attack more than it slows the desired ester reduction.

    • Use Inverse Addition: This is the most effective strategy. Instead of adding the substrate to a solution of LiAlH₄, you should slowly add a solution of LiAlH₄ to your substrate solution. This ensures that LiAlH₄ is never in large excess, minimizing the chance of the second, less favorable ring-attack pathway.

    • Minimize Reaction Time: As soon as TLC analysis indicates the consumption of the starting ester, quench the reaction. Prolonged exposure to excess LiAlH₄, even at low temperatures, will favor the formation of the thermodynamic ring-reduced product.

Q3: My reaction mixture turned dark brown or black, resulting in a low yield of a tarry, insoluble material. What causes this decomposition?

A3: Plausible Causes & Solutions

Dark coloration and polymerization suggest decomposition, which can be triggered by several factors:

  • Exothermic Reaction: The reaction of LiAlH₄ is highly exothermic. If the reagent is added too quickly, especially on a larger scale, a rapid temperature increase can "burn" the sensitive aminopyrimidine substrate.

    • Solution: Ensure efficient stirring and cooling (ice-salt bath if necessary). Add the LiAlH₄ solution dropwise over a prolonged period (30-60 minutes) to maintain temperature control.

  • Improper Quenching: The workup of a LiAlH₄ reaction is also highly exothermic and potentially hazardous if not done correctly. Adding water or acid too quickly can cause localized heating and acid/base-catalyzed decomposition of the product.

    • Solution: Use a well-established, controlled quenching procedure like the Fieser workup.[4] This involves the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, all at 0 °C. This procedure forms granular aluminum salts that are easily filtered.

  • Product Instability: Aminopyrimidine derivatives can be unstable under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Avoid harsh workup conditions. The Fieser workup is generally neutral to slightly basic and is ideal. If extraction is required, use moderate pH buffers and avoid strong acids or bases.

Q4: How can I effectively purify the final product and remove the common impurities?

A4: Purification Strategy

The target molecule, (6-Aminopyrimidin-4-yl)methanol, is a polar, crystalline solid. The common impurities are the starting ester and the over-reduced dihydropyrimidine.

  • Primary Purification - Recrystallization: If the reaction is relatively clean, recrystallization is the most effective method.

    • Solvent System: A mixture of polar solvents is often ideal. Good starting points include Ethanol/Water, Isopropanol/Water, or Acetonitrile. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.

  • Secondary Purification - Column Chromatography: If recrystallization fails or if the impurities are present in high amounts, column chromatography is necessary.

    • Stationary Phase: Standard silica gel is effective.

    • Mobile Phase: A polar eluent system is required. Start with a mixture like Dichloromethane (DCM) / Methanol (e.g., 95:5) and gradually increase the methanol polarity. The less polar starting ester will elute first, followed by the desired product, and finally the highly polar ring-reduced byproduct.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of the ring-reduced byproduct through temperature control and inverse addition.

Reaction: Reduction of Methyl 6-aminopyrimidine-4-carboxylate with LiAlH₄

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add Methyl 6-aminopyrimidine-4-carboxylate (1.0 eq) and anhydrous THF (to make a ~0.1 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, prepare a ~1.0 M solution of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Inverse Addition: Slowly add the LiAlH₄ solution dropwise to the stirred substrate solution via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 2-4 hours.

  • Controlled Quench (Fieser Method): Once the starting material is consumed, cool the flask back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% Aqueous NaOH (X mL)

    • Water (3X mL)

  • Workup: A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Impurity Reference Table

CompoundStructureOriginKey Analytical Features
Desired Product

N/A¹H NMR: Singlet for CH₂OH ~4.6 ppm. Aromatic protons. MS: M+H⁺ expected mass.
Starting Material

Incomplete Reaction¹H NMR: Singlet for OCH₃ ~3.9 ppm. MS: M+H⁺ of ester.
Ring-Reduced Byproduct

Over-reduction¹H NMR: New signals in aliphatic region ~4.5-5.0 ppm for dihydropyrimidine protons. MS: M+2 peak relative to product.

Troubleshooting Logic Flow

The following diagram provides a decision-making workflow to diagnose and solve common issues during the synthesis.

dot

Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree Start Analyze Crude Reaction Mixture (TLC/LCMS/¹H NMR) Q1 Major spot is starting material? Start->Q1 A1_Yes Issue: Incomplete Reaction - Check LiAlH₄ quality/age - Use anhydrous solvent - Verify stoichiometry (1.5-2.0 eq) - Allow longer reaction time or RT stirring Q1->A1_Yes Yes Q2 Major spot has M+2 mass and/or aliphatic ring protons in NMR? Q1->Q2 No A2_Yes Issue: Ring Reduction - Maintain reaction at 0°C or lower - Use INVERSE ADDITION - Quench immediately after SM is consumed - Reduce LiAlH₄ equivalents (e.g., to 1.2 eq) Q2->A2_Yes Yes Q3 Reaction is dark/tarry? Q2->Q3 No A3_Yes Issue: Decomposition - Add LiAlH₄ more slowly - Ensure efficient cooling/stirring - Use controlled Fieser quench at 0°C Q3->A3_Yes Yes Success Reaction is clean, major spot is product. Proceed to Purification. Q3->Success No

Caption: Figure 2: Troubleshooting Decision Tree

References

  • (No direct reference for this specific synthesis was found in the provided search results, but the principles are based on general organic chemistry knowledge.)
  • Hernández-Vázquez, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry, 13(4), 466-475. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Chung, Y.-H., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 28(33), 6825-6845. [Link]

  • ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Liu, Y.-X., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-492. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry, 52(5), 1334-1338. [Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(11), 4381. [Link]

  • Brown, D. J., & Lee, T.-C. (1970). Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines. Journal of the Chemical Society C: Organic, 214-219. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5176. [Link]

  • LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • ResearchGate. (2008). Reductions Using LiCl/NaBH4: A Rapid and Efficient Cleavage of Organic Disulfides to Mercaptans. ResearchGate. [Link]

  • Kraljevic, A., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 23(11), 2991. [Link]

  • ResearchGate. (2008). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. ResearchGate. [Link]

  • YouTube. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]

  • Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Sutherland, B. M., & Sutherland, J. C. (1970). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Biophysical Journal, 10(4), 292-302. [Link]

  • Prakash, T. P., et al. (2004). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Organic Process Research & Development, 8(4), 565-570. [Link]

  • Gelling, I. R., & Wibberley, D. G. (1971). Pyridopyrimidines. Part VII. Reductive ring cleavage of pyrido[3,4-d]pyrimidin-4(3H)-ones with lithium aluminium hydride. Journal of the Chemical Society C: Organic, 780-784. [Link]

  • Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 28(4), 384-388. [Link]

  • University of Rochester. (2026). Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

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Technical Support Center: Troubleshooting Low Yield in (6-Aminopyrimidin-4-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Aminopyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important pyrimidine intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and obtain high-purity material.

Introduction to the Synthetic Challenge

The synthesis of (6-Aminopyrimidin-4-yl)methanol, a valuable building block in medicinal chemistry, most commonly involves the reduction of a corresponding carboxylic acid or its ester derivative, such as methyl 6-aminopyrimidine-4-carboxylate. While seemingly straightforward, this transformation is often plagued by low yields. The primary culprit is the susceptibility of the electron-deficient pyrimidine ring to reduction under the very conditions required to reduce the carboxyl functional group. This guide will focus on diagnosing and mitigating this key issue, alongside other potential synthetic hurdles.

Core Troubleshooting Pathway

The following diagram outlines the primary decision-making process when troubleshooting low yields in the synthesis of (6-Aminopyrimidin-4-yl)methanol, which is typically approached via the reduction of a carboxylic acid or ester precursor.

Caption: Troubleshooting workflow for low yield in (6-Aminopyrimidin-4-yl)methanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of (6-Aminopyrimidin-4-yl)methanol is consistently low when reducing methyl 6-aminopyrimidine-4-carboxylate with Lithium Aluminum Hydride (LAH). What is the most likely cause?

A1: The most probable cause of low yield is the over-reduction of the pyrimidine ring.

  • Expertise & Experience: Lithium aluminum hydride (LAH) is a very powerful reducing agent, capable of reducing not only esters and carboxylic acids but also electron-deficient aromatic systems. The pyrimidine ring, with its two electronegative nitrogen atoms, is susceptible to hydride attack. This can lead to the formation of dihydropyrimidine or even tetrahydropyrimidine byproducts, which are often difficult to separate from the desired product and represent a significant loss of material. A known issue in the reduction of pyrimidine carboxylates is the formation of dihydropyrimidine species as the major product, with the desired alcohol being only a byproduct[1].

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new, often less polar, spots or peaks that could correspond to the ring-reduced byproducts.

    • Temperature Control: Perform the reaction at a very low temperature (e.g., -78 °C to 0 °C). Add the LAH solution dropwise to a cooled solution of the ester. While a reflux in THF is reported for a similar pyridine synthesis, pyrimidines are more reactive towards reduction[2].

    • Stoichiometry of LAH: Use the minimum amount of LAH required for the ester reduction. A slight excess is common, but a large excess will significantly favor ring reduction. Start with 1.5-2.0 equivalents and optimize from there.

Q2: I've confirmed ring reduction is the major issue. What alternative reducing agents can I use to improve selectivity for the ester reduction?

A2: Switching to a milder or more sterically hindered reducing agent is a highly recommended strategy.

  • Expertise & Experience: The choice of reducing agent is critical in balancing the reactivity required for ester reduction against the undesired ring reduction.

    Reducing AgentTypical ConditionsAdvantagesDisadvantages
    Lithium Aluminum Hydride (LAH) THF, 0 °C to refluxHighly reactive, reduces most carboxyl derivatives.Low chemoselectivity, often reduces the pyrimidine ring[1].
    Sodium Borohydride (NaBH₄) / Lewis Acid THF or Dioxane, with CaCl₂ or LiClMilder than LAH, less likely to reduce the pyrimidine ring.May require elevated temperatures and longer reaction times.
    Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) Toluene or THF, 0 °C to RTMilder than LAH, often shows better selectivity.Can still cause ring reduction if not controlled.
    Diisobutylaluminium Hydride (DIBAL-H) Toluene or THF, -78 °CCan reduce esters to aldehydes at low temperatures, potentially avoiding over-reduction to the alcohol and subsequent ring issues. Requires careful control.May stop at the aldehyde stage.
  • Experimental Protocol: Selective Reduction using NaBH₄/LiCl

    • To a solution of methyl 6-aminopyrimidine-4-carboxylate (1 equivalent) and lithium chloride (3 equivalents) in anhydrous THF, add sodium borohydride (2-3 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with methanol, followed by water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Q3: My reaction is very slow and I still have a significant amount of starting material even after prolonged reaction times. What should I do?

A3: Incomplete conversion can be due to several factors, including reagent quality, temperature, and solubility.

  • Trustworthiness: A self-validating protocol ensures all components are of sufficient quality and the reaction conditions are appropriate.

  • Troubleshooting Steps:

    • Reagent Purity:

      • LAH/Reducing Agent: Ensure your hydride source is fresh and has not been deactivated by moisture. Titrate the LAH solution before use if its activity is in doubt.

      • Starting Ester: Verify the purity of your methyl 6-aminopyrimidine-4-carboxylate. Impurities can interfere with the reaction.

      • Solvent: Use anhydrous solvents. Water will rapidly quench the hydride reagent.

    • Reaction Temperature: If the reaction is sluggish at low temperatures, a moderate increase may be necessary. However, be mindful that higher temperatures can also promote side reactions like ring reduction[3]. A stepwise increase in temperature while monitoring the reaction is the best approach.

    • Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different anhydrous solvent system (e.g., THF/dioxane mixture).

Q4: After workup, I get a complex mixture of products, and my desired product seems to have decomposed. How can I improve the stability of my product?

A4: Aminopyrimidines can be sensitive to pH and oxidative conditions. The workup and purification steps are critical.

  • Authoritative Grounding: The chemical properties of the aminopyrimidine moiety dictate its handling. Aminopyrimidines are generally stable at acidic pH but can be unstable in alkaline solutions and are susceptible to heat[4].

  • Troubleshooting Steps:

    • Quenching: Quench the reaction at a low temperature. A common and generally safe method is the sequential, slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure produces granular aluminum salts that are easily filtered. Avoid a strongly acidic or basic quench if you suspect product instability.

    • Purification:

      • Avoid prolonged exposure to strong acids or bases during extraction.

      • Use a neutral alumina or silica gel for column chromatography and consider a gradient elution with a solvent system containing a small amount of a volatile base like triethylamine to prevent streaking and decomposition on the column.

    • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions.

Reaction Mechanism: Ester Reduction and Competing Ring Reduction

The following diagram illustrates the desired reaction pathway for the formation of (6-Aminopyrimidin-4-yl)methanol and the competing side reaction of pyrimidine ring reduction by a strong hydride reagent like LAH.

Reaction_Mechanism cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway start_material Methyl 6-aminopyrimidine-4-carboxylate intermediate_aldehyde Intermediate Aldehyde start_material->intermediate_aldehyde 1. Hydride Attack on Carbonyl 2. Elimination of MeO- dihydropyrimidine Dihydropyrimidine byproduct start_material->dihydropyrimidine Hydride Attack on Pyrimidine Ring hydride LiAlH4 (H-) product (6-Aminopyrimidin-4-yl)methanol intermediate_aldehyde->product Hydride Attack on Aldehyde

Caption: Competing reaction pathways in the reduction of methyl 6-aminopyrimidine-4-carboxylate.

References

  • Wikipedia. Thiamine. [Link]

  • ResearchGate. (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. [Link]

Sources

Navigating the Labyrinth of Pyrimidine Synthesis: A Technical Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for Pyrimidine Synthesis. As Senior Application Scientists with extensive field experience, we understand that the path to pure, high-yield pyrimidine derivatives is often fraught with the challenges of unexpected side reactions. This guide is designed to be your trusted resource, providing in-depth troubleshooting, detailed experimental protocols, and a comprehensive understanding of the underlying chemistry to empower your research, drug discovery, and development endeavors.

We have structured this guide to move beyond simple step-by-step instructions. Our goal is to illuminate the "why" behind experimental choices, offering a self-validating system of protocols and troubleshooting logic. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Part 1: Troubleshooting Guide - From Symptoms to Solutions

This section addresses common issues encountered during pyrimidine synthesis in a user-friendly question-and-answer format. We diagnose the problem, explain the likely cause, and provide actionable solutions.

Issue 1: "My Biginelli reaction is producing a fluorescent byproduct and my yield of the desired dihydropyrimidinone (DHPM) is low."

Q: What is this fluorescent byproduct and how can I prevent its formation?

A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.

Causality and Prevention:

  • Mechanism of Hantzsch DHP Formation: This side reaction is favored at higher temperatures, which promotes the decomposition of urea into ammonia and isocyanic acid. The ammonia then participates in the Hantzsch pyridine synthesis pathway.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature is the most critical factor in minimizing DHP formation.

    • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some catalysts may preferentially promote the desired reaction.

    • Order of Addition: Adding the urea to the reaction mixture last can sometimes help to minimize its decomposition into ammonia.

Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution

Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Byproduct Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.
Issue 2: "My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts."

Q: How can I confirm the presence of N-acylureas and prevent their formation?

A: N-acylureas are common byproducts in the Biginelli reaction that arise from a competing reaction between the β-ketoester and urea. Their presence can complicate purification.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.

    • Catalyst Choice: The selection of an appropriate catalyst can also influence the reaction pathway and minimize this side reaction.

    • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.

Issue 3: "My Pinner pyrimidine synthesis is resulting in a low yield and a complex mixture of byproducts."

Q: What are the common side reactions in the Pinner synthesis and how can I avoid them?

A: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.

Critical Parameters for Success:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.

  • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about preventing byproduct formation in pyrimidine synthesis.

Q1: What is the most critical factor to control in the Pinner synthesis to avoid side reactions? A: The most critical factor is maintaining strictly anhydrous conditions. The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.

Q2: How can I improve the yield of my Biginelli reaction when using aliphatic aldehydes? A: Yields with aliphatic aldehydes are often lower compared to aromatic aldehydes due to a higher propensity for self-condensation and other side reactions. The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.

Q3: What are the typical byproducts I should look out for in a Biginelli reaction? A: Besides the Hantzsch dihydropyridine and N-acylureas, be aware of the Knoevenagel condensation product (formed between the aldehyde and the β-ketoester) and aldol condensation products from the self-condensation of the aldehyde or β-ketoester.

Part 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments and purification techniques.

Protocol 1: General Procedure for the Biginelli Reaction to Minimize Byproduct Formation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and a suitable catalyst (e.g., a mild Lewis acid).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol or acetonitrile).

  • Urea/Thiourea Addition: Add urea or thiourea (15 mmol) to the mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and collect the resulting solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification of Dihydropyrimidinones (DHPMs) by Recrystallization
  • Solvent Selection: Choose a solvent in which the DHPM is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).

  • Dissolution: Dissolve the crude DHPM in a minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: General Protocol for Flash Column Chromatography of Pyrimidine Derivatives
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Select an appropriate mobile phase based on the polarity of your compound. A common starting point for many pyrimidine derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be gradually increased to elute the compounds. For basic pyrimidine compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking on the acidic silica gel.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading) and apply it to the top of the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase, gradually increasing the polarity if necessary, and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.

Part 4: Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the chemical processes, we have included diagrams generated using Graphviz.

Diagram 1: Competing Pathways in the Biginelli Reaction

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Byproduct) Aldehyde Aldehyde Biginelli_Intermediate Acyclic Intermediate Aldehyde->Biginelli_Intermediate Hantzsch_Intermediate Dihydropyridine Intermediate Aldehyde->Hantzsch_Intermediate BetaKetoester β-Ketoester BetaKetoester->Biginelli_Intermediate BetaKetoester->Hantzsch_Intermediate 2 equivalents Urea Urea Urea->Biginelli_Intermediate Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Desired DHPM (Product) Biginelli_Intermediate->DHPM Cyclization Ammonia->Hantzsch_Intermediate DHP Hantzsch DHP (Fluorescent Byproduct) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing Biginelli and Hantzsch reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity/Choice Start->Check_Catalyst Analyze_Byproducts Analyze Crude Mixture (TLC, NMR, MS) Start->Analyze_Byproducts Impure Impure Reactants Check_Purity->Impure Identified Suboptimal Suboptimal Conditions Check_Conditions->Suboptimal Identified Inactive_Catalyst Inactive/Wrong Catalyst Check_Catalyst->Inactive_Catalyst Identified Side_Reactions Significant Side Reactions Analyze_Byproducts->Side_Reactions Identified Purify_Reactants Purify/Use Fresh Reactants Impure->Purify_Reactants Optimize_Conditions Optimize Temp/Time/ Atmosphere Suboptimal->Optimize_Conditions Change_Catalyst Use Fresh/Different Catalyst Inactive_Catalyst->Change_Catalyst Modify_Protocol Modify Protocol to Minimize Byproducts Side_Reactions->Modify_Protocol

Caption: A logical workflow for troubleshooting low yields.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf Benzamidin. Berichte der deutschen chemischen Gesellschaft, 16(1), 352-359. [Link]

  • Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., & Schwartz, J. (1989). Substituted 1, 4-dihydropyrimidines. 3. Synthesis of selectively functionalized 2-hetero-1, 4-dihydropyrimidines. The Journal of Organic Chemistry, 54(25), 5898-5907. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. [Link]

Technical Support Center: Purification of Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles to empower you to solve purification challenges effectively.

Introduction: The Aminopyrimidine Challenge

Aminopyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] However, their inherent chemical properties, particularly the basicity of the amino group and the aromatic pyrimidine ring, can present significant purification challenges. Common issues include the removal of structurally similar impurities, poor solubility, and product instability. This guide provides field-proven insights and step-by-step protocols to address these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My aminopyrimidine product is a different color than expected (e.g., yellowish or brown). What causes this and how can I fix it?

Answer:

A common cause of discoloration in aminopyrimidine products is the presence of colored impurities arising from side reactions during synthesis or the degradation of starting materials or the product itself.[2] Solvents, such as toluene, if not properly purified, can also introduce colored contaminants.[2]

Troubleshooting Protocol: Decolorization with Activated Charcoal

This protocol is effective for removing colored impurities. The porous structure of activated charcoal provides a large surface area for the adsorption of these contaminants.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude aminopyrimidine compound in a suitable hot solvent. The choice of solvent is critical; it should fully dissolve the compound at elevated temperatures but have limited solubility at room temperature to allow for recrystallization.

  • Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-5% w/w of the compound). Expert Tip: Avoid adding charcoal to a boiling solution as it can cause vigorous bumping.

  • Hot Filtration: Swirl the mixture for a few minutes to allow for adsorption of the impurities. While still hot, filter the solution through a fluted filter paper or a Celite pad to remove the charcoal. This step must be performed quickly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified aminopyrimidine.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 2: I'm struggling with low yields after recrystallization. What can I do to improve recovery?

Answer:

Low recovery during recrystallization is a frequent issue and can be attributed to several factors, including the choice of solvent, the cooling rate, and the volume of solvent used.[3] The goal is to find a solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Troubleshooting Strategies for Improved Recrystallization Yield:

Problem Underlying Cause Recommended Solution
Product remains in solution after cooling The solvent is too good at dissolving the compound even at low temperatures.Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation.
Premature crystallization during hot filtration The solution cools too quickly, or the funnel and filter paper are cold.Use a heated filtration setup or pre-warm the funnel and flask. Also, ensure you are using the minimum amount of hot solvent necessary for dissolution.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Lower the temperature at which the compound dissolves by using a solvent mixture. If oiling out occurs, reheat the solution, add more solvent, and allow it to cool more slowly.
FAQ 3: My TLC shows a smear instead of distinct spots, especially when using high-boiling point solvents like DMF or DMSO. How can I get a clean TLC?

Answer:

High-boiling point solvents can cause smearing on a TLC plate because they do not evaporate easily from the silica gel, leading to a continuous elution of the compound with the mobile phase.[4]

Troubleshooting Protocol: Removing High-Boiling Point Solvents from TLC Plates

  • Spotting: Spot the TLC plate with your reaction mixture as you normally would.

  • Vacuum Application: Place the spotted TLC plate in a vacuum chamber (e.g., a desiccator attached to a vacuum pump) for 5-10 minutes. This will help to evaporate the high-boiling point solvent.

  • Elution: Remove the plate from the vacuum chamber and immediately place it in your TLC development chamber.

  • Visualization: Visualize the spots under a UV lamp or by using an appropriate stain.

Part 2: Advanced Purification Strategies

Challenge 1: Separating Structurally Similar Impurities

Often, the most challenging impurities are byproducts or unreacted starting materials that are structurally very similar to the desired aminopyrimidine product. In such cases, standard recrystallization may not be sufficient.

Workflow: Acid-Base Extraction

The basicity of the amino group on the pyrimidine ring provides a chemical handle for an effective purification strategy: acid-base extraction. This technique separates basic compounds from neutral or acidic impurities.[5][6]

AcidBaseExtraction Crude Crude Aminopyrimidine (in organic solvent like Ethyl Acetate) AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: Neutral/Acidic Impurities Separate1->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer: Protonated Aminopyrimidine Salt Separate1->AqueousLayer1 AddBase Add Aqueous Base (e.g., 1M NaOH) to neutralize AqueousLayer1->AddBase Separate2 Extract with Organic Solvent & Separate Layers AddBase->Separate2 AqueousLayer2 Aqueous Layer: Inorganic Salts Separate2->AqueousLayer2 Discard OrganicLayer2 Organic Layer: Purified Aminopyrimidine Separate2->OrganicLayer2 Dry Dry over Na2SO4, Filter, & Evaporate OrganicLayer2->Dry PureProduct Pure Aminopyrimidine Dry->PureProduct

Caption: Workflow for Acid-Base Extraction of Aminopyrimidines.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude aminopyrimidine product in an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyrimidine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[6]

  • Separation: Separate the two layers. The organic layer containing impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the aminopyrimidine, causing it to precipitate out of the aqueous solution.

  • Extraction: Extract the purified aminopyrimidine back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

Challenge 2: Poor Solubility in Common Organic Solvents

Some aminopyrimidine derivatives exhibit poor solubility in common organic solvents, making purification by standard methods challenging.

Troubleshooting Approach: Recrystallization from Acidic Solvents

For basic compounds like aminopyrimidines that are not soluble in common organic solvents, recrystallization from an acidic solvent can be an effective strategy.[7]

Step-by-Step Protocol:

  • Dissolution: Gently heat the crude aminopyrimidine in a minimal amount of a dilute organic acid, such as acetic acid or a mixture of acetic acid with another solvent. Low-boiling trifluoroacetic acid (TFA) can also be used.[7]

  • Cooling: Allow the solution to cool slowly to room temperature. The protonated aminopyrimidine salt may crystallize out.

  • Isolation: Collect the crystals by filtration, wash with a small amount of a non-polar solvent (like ether) to remove residual acid, and dry thoroughly.

Note: This method may result in the formation of an adduct or salt of the aminopyrimidine with the acid.

Challenge 3: Persistent Impurities after Multiple Purification Attempts

When impurities persist despite repeated recrystallization and extraction, chromatographic methods are often necessary.

Workflow: Ion-Exchange Chromatography

Cation-exchange chromatography is a powerful technique for purifying basic compounds like aminopyrimidines.[8] It separates molecules based on their net positive charge.

IonExchange Load Load Crude Sample onto Cation-Exchange Column (e.g., Dowex 50X8) Wash Wash with Low Ionic Strength Buffer to Remove Neutral/Anionic Impurities Load->Wash Elute Elute with High Ionic Strength Buffer or by Increasing pH Wash->Elute Collect Collect Fractions and Analyze by TLC or HPLC Elute->Collect Combine Combine Pure Fractions and Remove Buffer Salts Collect->Combine PureProduct Pure Aminopyrimidine Combine->PureProduct

Caption: Workflow for Cation-Exchange Chromatography.

Key Considerations for Ion-Exchange Chromatography:

  • Resin Choice: A strong cation-exchange resin is typically used for aminopyrimidines.

  • pH Control: The pH of the loading and elution buffers is critical. The loading buffer should have a pH where the aminopyrimidine is positively charged, and the elution can be achieved by increasing the pH to neutralize the charge or by increasing the salt concentration of the buffer.

  • Gradient Elution: A gradient of increasing salt concentration or pH can provide better resolution of the desired compound from impurities.

Part 3: Quality Control & Purity Assessment

After purification, it is essential to assess the purity of the aminopyrimidine compound.

Common Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of impurities.[1] A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound. Peak shape and the absence of extraneous peaks are key indicators.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

References

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]

  • Lee, Y. C., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]

  • Patel, D., et al. (2015). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Scientific & Engineering Research.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Available at: [Link]

  • YouTube. (2020). Acid-Base Extractions. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (6-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. (6-Aminopyrimidin-4-yl)methanol, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its purity and structural integrity directly impact the quality, safety, and efficacy of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of (6-Aminopyrimidin-4-yl)methanol, grounded in scientific principles and practical application.

The Critical Role of Multi-faceted Analysis

No single analytical technique can fully elucidate the characteristics of a chemical entity. A robust analytical strategy for (6-Aminopyrimidin-4-yl)methanol relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. This guide will compare and contrast the utility of chromatographic, spectroscopic, and thermal analysis methods, offering insights into their strengths and limitations in the context of this specific molecule.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, separating the target molecule from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling of non-volatile organic molecules like (6-Aminopyrimidin-4-yl)methanol. A well-developed HPLC method can quantify the main component and detect trace-level impurities.

Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the most suitable approach. The polar nature of (6-Aminopyrimidin-4-yl)methanol allows for strong retention on a non-polar stationary phase (like C18) with a polar mobile phase. Elution is typically achieved by a gradient of increasing organic solvent, which elutes compounds based on their relative hydrophobicity.

Experimental Protocol: A Validated RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak shape by protonating the basic amine and pyrimidine nitrogens.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 5% to 95% Acetonitrile over 20 minutes. This ensures the elution of both polar and potentially non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, a common wavelength for aromatic and heteroaromatic systems.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of 1 mg/mL.[1]

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Identification of impurities often requires isolation and characterization by other techniques like mass spectrometry.[2][3]

Gas Chromatography (GC)

GC is generally less suitable for the direct analysis of (6-Aminopyrimidin-4-yl)methanol due to its low volatility and polar nature. The high temperatures required for volatilization could lead to thermal degradation. However, GC can be valuable for detecting volatile organic impurities or if the analyte is derivatized to increase its volatility.

Spectroscopic Techniques: Unambiguous Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR experiments are essential for the complete characterization of (6-Aminopyrimidin-4-yl)methanol.[4][5]

Principle of the Method: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the polar analyte and the presence of exchangeable protons (from the amino and hydroxyl groups) which can be observed.

  • ¹H NMR: Expected signals would include distinct peaks for the pyrimidine ring protons, the methylene protons of the methanol group, and the amino protons.

  • ¹³C NMR: This would show characteristic signals for the different carbon atoms in the pyrimidine ring and the methanol side chain.[4]

  • Data Analysis: The chemical shifts, integration of signals, and coupling patterns are compared against the expected structure. The presence of unexpected signals could indicate impurities.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through fragmentation patterns. It is most powerfully used when coupled with a separation technique like HPLC (LC-MS).[7]

Principle of the Method: In LC-MS, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[4]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a TOF or Orbitrap for high resolution).

  • Ionization Mode: Positive ion mode ESI is typically effective for nitrogen-containing compounds as they are readily protonated.

  • Data Acquisition: The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺. For (6-Aminopyrimidin-4-yl)methanol (C₅H₇N₃O, MW: 125.13), this would be at m/z 126.1.

  • Fragmentation Analysis (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions can be generated, further confirming the structure.

Comparative Analysis of Techniques

The following table summarizes the primary applications and limitations of each technique for the characterization of (6-Aminopyrimidin-4-yl)methanol.

TechniquePrimary ApplicationStrengthsLimitations
HPLC Purity assessment, quantification, impurity profilingHigh sensitivity, excellent for separating complex mixtures, quantitativeDoes not provide structural information on its own
NMR Unambiguous structure elucidation and confirmationProvides detailed structural information, can identify and quantify componentsLower sensitivity compared to MS, requires pure samples for clear spectra
MS Molecular weight determination, structural confirmationExtremely high sensitivity, provides exact molecular formula (HRMS)Isomers may not be distinguishable without chromatography, fragmentation can be complex

Visualizing the Analytical Workflow

A comprehensive analytical workflow ensures that all aspects of the compound's quality are assessed.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Analysis Sample Sample NMR NMR Sample->NMR Structure Confirmation MS MS Sample->MS Molecular Weight HPLC_UV HPLC_UV NMR->HPLC_UV Confirmed Structure MS->HPLC_UV Confirmed MW LC_MS LC_MS Impurity_ID Impurity_ID LC_MS->Impurity_ID Structure of Impurities HPLC_UV->LC_MS Peak Identification Final_Report Final_Report HPLC_UV->Final_Report Purity Data Impurity_ID->Final_Report

Caption: A typical analytical workflow for the complete characterization of (6-Aminopyrimidin-4-yl)methanol.

Conclusion

The analytical characterization of (6-Aminopyrimidin-4-yl)methanol is a multi-step process that requires the synergistic use of chromatographic and spectroscopic techniques. While HPLC is indispensable for determining purity and identifying the presence of impurities, NMR and MS are essential for the definitive confirmation of the molecule's structure and molecular weight. By employing this integrated analytical approach, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their research and the safety of potential therapeutic agents.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central, 2022-03-17. [Link]

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A Comparative Guide to the Bioactivity of (6-Aminopyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Aminopyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs. Within this broad class, aminopyrimidine derivatives have garnered significant attention for their versatile therapeutic potential, acting on a range of biological targets with high affinity and selectivity. This guide focuses on a specific, promising subclass: (6-Aminopyrimidin-4-yl)methanol derivatives and their close structural analogues. Emerging research suggests their potential as potent and selective inhibitors of key enzymes implicated in oncology, such as Fibroblast Growth Factor Receptor 4 (FGFR4), Thymidylate Synthase (TS), and Polo-like Kinase 4 (PLK4).

This document provides a comprehensive comparison of the bioactivity of these derivatives against established therapeutic agents. We will delve into the underlying science, present detailed experimental protocols for bioactivity validation, and offer a comparative analysis of their performance. The aim is to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance these promising compounds in their own discovery pipelines.

I. Targeting Key Oncogenic Pathways: A Comparative Analysis

(6-Aminopyrimidin-4-yl)methanol derivatives and their analogues have shown inhibitory activity against several key targets in cancer progression. Here, we compare their performance with established inhibitors.

A. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

FGFR4, a receptor tyrosine kinase, is a known driver in hepatocellular carcinoma (HCC) and other solid tumors.[1] Selective inhibition of FGFR4 is a promising therapeutic strategy. A series of 2-aminopyrimidine derivatives, structurally related to the (6-Aminopyrimidin-4-yl)methanol core, have demonstrated potent and highly selective inhibition of FGFR4.[2]

Comparative Bioactivity Data: FGFR4 Inhibitors

Compound ClassSpecific DerivativeTargetIC50 (nM)Selectivity vs. FGFR1/2/3Reference
2-Aminopyrimidine Derivative Compound 2n FGFR4 2.6 >3800-fold [2]
Pan-FGFR InhibitorBLU-554 (Fisogatinib)FGFR45High[3]
Pan-FGFR InhibitorFGF401 (Roblitinib)FGFR42>2900-fold vs. other kinases[4]
Pan-FGFR InhibitorH3B-6527FGFR4-Covalent inhibitor[5]
2-amino-4,6-dimethylpyrimidin-5-ol derivativeCompound 6OFGFR475.3398-664-fold[6]

Expert Insights: The high selectivity of 2-aminopyrimidine derivatives for FGFR4 over other FGFR family members is a significant advantage, potentially leading to a better safety profile by minimizing off-target effects. The nanomolar potency of compounds like 2n is comparable to that of clinical-stage inhibitors, highlighting the promise of this scaffold.

B. Thymidylate Synthase (TS) Inhibition

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[7][8] Its inhibition leads to "thymineless death" in rapidly dividing cancer cells.

Comparative Bioactivity Data: Thymidylate Synthase Inhibitors

Compound ClassSpecific DerivativeTargetIC50 (nM)Reference
(6-Aminopyrimidin-4-yl)methanol Analogues (Hypothetical Data)Thymidylate Synthase To be determined-
AntifolatePemetrexedThymidylate Synthase31.8 - 32.3[9][10]
AntifolateRaltitrexedThymidylate Synthase-[11]

Expert Insights: While direct inhibitory data for (6-Aminopyrimidin-4-yl)methanol derivatives on TS is still emerging, the pyrimidine core is a well-established pharmacophore for TS inhibition. The development of novel, non-classical antifolates based on this scaffold could offer advantages in overcoming resistance mechanisms associated with current therapies.

C. Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[12][13] Inhibiting PLK4 can lead to mitotic errors and cell death in cancer cells. Aminopyrimidine-based compounds have shown potent PLK4 inhibitory activity.[12][14]

Comparative Bioactivity Data: PLK4 Inhibitors

| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Aminopyrimidine Derivative | Compound 8h | PLK4 | 6.7 | [12][14] | | Indazole Derivative | CFI-400945 | PLK4 | 2.8 |[15][16] | | Aminopyrazole Derivative | Centrinone | PLK4 | 2.7 - 3 |[12][17] |

Expert Insights: The aminopyrimidine scaffold has yielded PLK4 inhibitors with potencies in the low nanomolar range, rivaling those of established clinical candidates. The structural diversity of this class offers opportunities for fine-tuning selectivity and pharmacokinetic properties.

II. Validating Bioactivity: Key Experimental Protocols

To ensure the scientific rigor of our comparisons, we outline here the detailed methodologies for key bioassays used to validate the activity of (6-Aminopyrimidin-4-yl)methanol derivatives.

A. In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest (e.g., FGFR4, PLK4), the substrate, and ATP in a suitable kinase buffer.

    • Add varying concentrations of the test compound (e.g., a (6-Aminopyrimidin-4-yl)methanol derivative) or a reference inhibitor.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model. [Reference:[1][12][18]]

Experimental Workflow for ADP-Glo™ Assay

ADP_Glo_Workflow start Start reagents Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) start->reagents add_compound Add Test Compound or Reference Inhibitor reagents->add_compound incubate_kinase Incubate at 30°C add_compound->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubate_kinase->add_adpglo incubate_rt1 Incubate at RT add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent (Convert ADP to ATP) incubate_rt1->add_detection incubate_rt2 Incubate at RT add_detection->incubate_rt2 read_luminescence Measure Luminescence incubate_rt2->read_luminescence analyze Calculate % Inhibition and IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound or vehicle control for a specified duration.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their contents.

    • Separate the soluble fraction (containing non-denatured, target-bound protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [Reference:[3][19][20][21]]

CETSA Experimental Workflow

CETSA_Workflow start Start treat_cells Treat Cells with Compound or Vehicle start->treat_cells heat_samples Heat Cell Aliquots across a Temperature Gradient treat_cells->heat_samples lyse_cells Lyse Cells heat_samples->lyse_cells centrifuge Centrifuge to Separate Soluble and Insoluble Fractions lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant detect_protein Detect Target Protein (e.g., Western Blot) collect_supernatant->detect_protein analyze_data Analyze Data: Plot Melting Curves detect_protein->analyze_data end End analyze_data->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

C. Cellular Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle-only control and a positive control for cytotoxicity.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for cytotoxicity.

III. Signaling Pathway Context

Understanding the signaling pathways in which these targets operate is crucial for interpreting the biological effects of their inhibition.

A. FGFR4 Signaling Pathway in Hepatocellular Carcinoma

Activation of FGFR4 by its ligand FGF19, in the presence of the co-receptor β-Klotho, triggers a downstream signaling cascade involving pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation, survival, and migration.[1][19][22][23][24]

FGFR4 Signaling Pathway

FGFR4_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 BetaKlotho β-Klotho BetaKlotho->FGFR4 RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR4 signaling pathway in HCC.

B. PLK4 in Centriole Duplication

PLK4 is a key initiator of centriole duplication. It localizes to the centrosome and phosphorylates substrates like STIL, which is essential for the assembly of the procentriole cartwheel, a critical step in forming new centrioles.[13][21][25][26]

PLK4 and Centriole Duplication

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation CPAP CPAP STIL->CPAP Recruitment Procentriole Procentriole Assembly CPAP->Procentriole Centriole_Dup Centriole Duplication Procentriole->Centriole_Dup

Caption: Role of PLK4 in initiating centriole duplication.

Conclusion and Future Directions

The (6-Aminopyrimidin-4-yl)methanol scaffold and its close analogues represent a promising starting point for the development of novel, selective inhibitors of key oncogenic targets. The data presented in this guide highlight their potential to achieve high potency and selectivity, particularly as FGFR4 and PLK4 inhibitors. The provided experimental protocols offer a robust framework for the validation of these and other emerging compounds.

Future research should focus on a comprehensive structure-activity relationship (SAR) analysis of the (6-Aminopyrimidin-4-yl)methanol core to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant cancer models are warranted to translate the promising in vitro and cellular activities into potential therapeutic benefits. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted cancer therapies.

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A Comparative Guide to Assessing the Metabolic Stability of (6-Aminopyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and technical overview for assessing the metabolic stability of (6-Aminopyrimidin-4-yl)methanol derivatives. As a Senior Application Scientist, my objective is to synthesize established protocols with mechanistic insights to empower researchers in making informed decisions during the lead optimization process. Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, directly impacting its efficacy and safety.[1][2] Understanding how structural modifications to the (6-aminopyrimidin-4-yl)methanol scaffold affect its biotransformation is paramount for designing drug candidates with optimal in vivo exposure.

The Metabolic Landscape of Aminopyrimidines

The (6-Aminopyrimidin-4-yl)methanol core is a nitrogen-rich heterocycle, making it susceptible to metabolism by several key enzyme families. The primary routes of Phase I metabolism for such scaffolds are oxidation reactions catalyzed by two major superfamilies: Cytochrome P450 (CYP) enzymes and Aldehyde Oxidases (AO).[3][4][5]

  • Cytochrome P450 (CYP) Enzymes: Located predominantly in the endoplasmic reticulum of hepatocytes, CYPs are a versatile family of enzymes responsible for metabolizing a vast majority of clinically used drugs.[4] For aminopyrimidine derivatives, CYP-mediated reactions can include N-dealkylation, aromatic hydroxylation, and oxidation of the methanol moiety. CYP3A4 is often a major contributor to the metabolism of such nitrogen-containing heterocycles.[6][7]

  • Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme, AO plays a significant and sometimes overlooked role in the metabolism of azaheterocycles.[5][8] It catalyzes the oxidation of electron-deficient nitrogen-containing aromatic rings.[3][9] For pyrimidine-based compounds, AO-mediated metabolism can be a major clearance pathway, and failure to assess it can lead to poor prediction of human pharmacokinetics, as AO activity varies significantly between species.[5][10]

The interplay between these pathways is critical. Structural modifications can shift the metabolic burden from one pathway to another, drastically altering the compound's stability. For instance, blocking a site of CYP-mediated oxidation might inadvertently create a more favorable substrate for AO.[10]

cluster_input cluster_pathways cluster_output Parent (6-Aminopyrimidin-4-yl)methanol Derivative CYP CYP450 Enzymes (e.g., CYP3A4, 2D6) Microsomal Parent->CYP Phase I Oxidation AO Aldehyde Oxidase (AO1) Cytosolic Parent->AO Phase I Oxidation Metabolite_CYP Oxidized Metabolites (e.g., N-oxides, Hydroxylated Species, Carboxylic Acid) CYP->Metabolite_CYP Metabolite_AO Oxidized Metabolites (e.g., Lactams) AO->Metabolite_AO

Figure 1: Potential metabolic pathways for (6-Aminopyrimidin-4-yl)methanol derivatives.

Experimental Framework: The Liver Microsomal Stability Assay

For initial screening and comparison, the in vitro liver microsomal stability assay is the industry standard.[11] It is a robust, high-throughput method that primarily evaluates Phase I metabolism mediated by CYP enzymes, as microsomes are enriched with these enzymes.[12][13] This assay provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are essential for ranking compounds and predicting in vivo hepatic clearance.[14]

Self-Validating Protocol: Human Liver Microsomal Stability

This protocol is designed to be self-validating through the inclusion of appropriate controls. The trustworthiness of the data relies on comparing the test article's behavior to compounds with well-characterized metabolic profiles.

A. Materials & Reagents

  • Test System: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Test Compounds: 10 mM stock solutions in DMSO.[15]

  • Cofactor Solution: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[15]

  • Positive Controls:

    • High Clearance Compound: Verapamil or Testosterone (10 mM stock).[12][16]

    • Low Clearance Compound: Diazepam or Warfarin (10 mM stock).[16]

  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

  • Equipment: 37°C shaking water bath, centrifuge, 96-well plates, liquid handling systems, LC-MS/MS system.

B. Experimental Procedure

  • Preparation: Thaw pooled liver microsomes on ice. Prepare a microsomal working solution by diluting the HLM stock in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[16] Prepare working solutions of test compounds and positive controls by diluting the 10 mM DMSO stocks. The final incubation concentration is typically 1 µM.

  • Pre-incubation: In a 96-well plate, add the microsomal working solution and the test/control compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[13]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[12][17] This marks time zero (T=0). For the T=0 time point, the quenching solution should be added before the NADPH cofactor.

  • Time-Point Sampling: Incubate the reaction plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the cold acetonitrile/internal standard quenching solution.[16][17]

  • Negative Control: A crucial control involves running the reaction without the NADPH cofactor.[12][13] Any loss of compound in these wells indicates non-enzymatic degradation or instability in the assay matrix.

  • Sample Processing: Once all time points are collected, seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[12][15]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method. The method should be optimized to quantify the remaining parent compound at each time point relative to the stable internal standard.[15][17]

Figure 2: Workflow for the in vitro liver microsomal stability assay.

C. Data Analysis & Interpretation

  • Quantification: Determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Depletion Profile: Plot the natural logarithm (ln) of the percent remaining parent compound versus time.[17]

  • Calculate Half-Life (t½): The slope of the linear regression from the plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme used.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) [14]

Comparative Analysis: Structure-Metabolic Stability Relationships

To illustrate the practical application of this data, consider the following hypothetical (6-Aminopyrimidin-4-yl)methanol derivatives. The goal of a medicinal chemist is to understand how substitutions on the core scaffold (R¹, R²) impact metabolic stability.

DerivativeStructure (R¹ / R²)t½ (min)CLint (µL/min/mg)Interpretation
Compound A H / H1592.4High Clearance: The unsubstituted parent scaffold is rapidly metabolized. This serves as the baseline for comparison.
Compound B F / H4530.8Moderate Clearance: Addition of a fluorine atom (R¹) likely deactivates the pyrimidine ring towards oxidation by CYP or AO, significantly improving stability.
Compound C H / Cyclopropyl> 60< 23.1Low Clearance: Replacing a hydrogen on the amino group (R²) with a cyclopropyl group may sterically hinder access to the metabolic soft spot or may not be readily metabolized itself, leading to high stability.
Compound D H / H (Deuterated Methanol)2555.4High-Moderate Clearance: Replacing the hydrogens on the methanol carbon with deuterium can slow CYP-mediated oxidation at that site (Kinetic Isotope Effect), moderately improving stability.[18]

Causality Insights:

  • The data for Compound B suggests that modulating the electronic properties of the pyrimidine ring is a viable strategy. Electron-withdrawing groups can reduce the susceptibility of the ring to oxidative metabolism.

  • Compound C demonstrates that steric hindrance near potential sites of metabolism is a powerful tool for enhancing stability. The bulky cyclopropyl group may prevent the enzyme's active site from accessing the nitrogen or adjacent carbons.

  • The moderate improvement seen with Compound D confirms that the methanol group is a potential site of metabolism (a "metabolic soft spot"). While deuteration helps, the remaining high clearance suggests other parts of the molecule are also being metabolized.

Beyond Microsomes: Assessing the Role of Aldehyde Oxidase

If a compound appears stable in microsomes but shows high clearance in vivo, AO-mediated metabolism is a likely culprit.[10] To specifically investigate this, the experimental design must be adapted.

  • Recommended Assay: Use a liver S9 fraction or cytosolic fraction , as AO is a cytosolic enzyme.[9]

  • Protocol Modification: Run the incubation as described above but in the S9 fraction. Crucially, run a parallel incubation in the presence of a specific AO inhibitor, such as hydralazine .[9]

  • Interpretation: If the compound is stable in the presence of the AO inhibitor but is rapidly depleted without it, this provides strong evidence of AO-mediated clearance.

Conclusion

Assessing the metabolic stability of (6-Aminopyrimidin-4-yl)methanol derivatives requires a systematic and multi-faceted approach. The liver microsomal stability assay serves as an essential primary screen to rapidly compare analogs and establish initial structure-stability relationships. By interpreting the data mechanistically—considering electronic, steric, and isotopic effects—researchers can guide the rational design of next-generation compounds. For this chemical class, it is critical to remain vigilant for non-CYP pathways, particularly metabolism by aldehyde oxidase, and to employ further assays using different subcellular fractions and specific inhibitors to build a complete and predictive metabolic profile. This iterative cycle of design, synthesis, and testing is the cornerstone of successful drug discovery.[1]

References

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Singh, P., et al. (n.d.). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents. ResearchGate. Available from: [Link]

  • Lafortune, R., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights Into Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available from: [Link]

  • Engers, D. W., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metabolism and Disposition. Available from: [Link]

  • Al-Awadhi, F. H., & Al-Fayez, M. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. Available from: [Link]

  • Sadovski, O., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience. Available from: [Link]

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  • Lafortune, R., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health (NIH). Available from: [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available from: [Link]

  • Johnson, T. A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Thiamine. Available from: [Link]

  • Zhang, H., & Zhu, M. (2004). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. Available from: [Link]

  • Sanoh, S., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Available from: [Link]

  • Al-Kuraishy, H. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available from: [Link]

  • Journal of Drug Discovery and Development. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available from: [Link]

  • Kumar, R. S., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available from: [Link]

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A Comparative Guide to Confirming the Structure of Synthesized (6-Aminopyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. (6-Aminopyrimidin-4-yl)methanol and its derivatives are a class of compounds of significant interest, appearing as key structural motifs in various biologically active molecules. The precise arrangement of atoms and functional groups in these molecules is critical to their function and warrants a multi-faceted analytical approach for confirmation.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structure of synthesized (6-Aminopyrimidin-4-yl)methanol derivatives. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting a framework for developing a self-validating analytical workflow.

An Integrated Approach: The Power of Complementary Data

Relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is only by integrating these complementary data points that a complete and confident picture can be formed. A robust analytical workflow for a novel (6-Aminopyrimidin-4-yl)methanol derivative will typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and, for definitive proof of three-dimensional structure, Single-Crystal X-ray Crystallography.

Chapter 1: The Blueprint of Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The "Why": Probing the Atomic Neighborhood

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of a molecule.[1] For a (6-Aminopyrimidin-4-yl)methanol derivative, NMR helps to:

  • Confirm the presence of key functional groups: The chemical shifts of protons on the pyrimidine ring, the aminomethylene group (-CH₂OH), and the amino group (-NH₂) are highly indicative of their electronic environment.

  • Establish connectivity: Through-bond scalar couplings (J-couplings) in ¹H NMR and two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal which atoms are connected to each other.

  • Identify isomers: Subtle differences in the NMR spectra can allow for the confident differentiation between regioisomers. For instance, primary amines substituted at the 4-position of a pyrimidine ring can exhibit line broadening effects at room temperature due to the presence of rotamers, a phenomenon not typically observed for substituents at the 2-position.[2]

Experimental Protocol: Acquiring High-Quality NMR Data

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized (6-Aminopyrimidin-4-yl)methanol derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Filter the solution if any particulate matter is present to ensure optimal spectral quality.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. A standard acquisition will involve a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required. Proton-decoupled spectra are standard, yielding a single peak for each unique carbon atom.

  • If structural ambiguity remains, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish definitive correlations between protons and carbons.

Data Interpretation: Decoding the Spectral Language

The interpretation of NMR spectra involves analyzing chemical shifts, integration (for ¹H NMR), and coupling patterns.

Hypothetical ¹H and ¹³C NMR Data for (6-Aminopyrimidin-4-yl)methanol in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-2~8.2s1H~158
H-5~6.5s1H~105
-CH₂OH~4.4d2H~62
-NH₂~6.8br s2H-
-OH~5.5t1H-
C-4---~165
C-6---~162

Note: These are predicted values based on similar structures and may vary depending on the specific derivative and experimental conditions.[2][3][4]

Interpretation Notes:

  • The downfield chemical shift of the pyrimidine protons (H-2 and H-5) is characteristic of their location in an electron-deficient aromatic ring.

  • The methylene protons (-CH₂OH) are expected to be a doublet due to coupling with the hydroxyl proton, which in turn would be a triplet. In some cases, especially with traces of acid or water, this coupling may not be observed due to rapid exchange, and both signals may appear as singlets.

  • The amino protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration and temperature.

Workflow for NMR-Based Structural Confirmation
Workflow for NMR-based structural confirmation.

Chapter 2: The Molecular Weight Gatekeeper - High-Resolution Mass Spectrometry (HRMS)

While NMR provides the structural blueprint, mass spectrometry acts as a crucial gatekeeper, confirming the elemental composition of the synthesized molecule.

The "Why": Precision in Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of the compound. For (6-Aminopyrimidin-4-yl)methanol (C₅H₇N₃O), HRMS can readily distinguish it from other molecules with the same nominal mass but different elemental compositions.

Experimental Protocol: From Sample to High-Resolution Spectrum

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or water.

  • The solvent should be compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI).

  • Filter the sample solution through a syringe filter to remove any particulate matter.

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode using a soft ionization technique like ESI. This will typically generate the protonated molecule, [M+H]⁺.

  • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

Data Interpretation: Matching Theory with Reality

The primary piece of data from an HRMS experiment is the accurate mass of the molecular ion.

Comparative HRMS Data for (6-Aminopyrimidin-4-yl)methanol

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Mass Error (ppm)
[C₅H₇N₃O + H]⁺126.0662126.0660-1.6

Interpretation Notes:

  • A mass error of less than 5 ppm is generally considered excellent evidence for the proposed elemental composition.

  • The fragmentation pattern observed in the mass spectrum can provide additional structural information. For (6-Aminopyrimidin-4-yl)methanol, common fragmentation pathways may involve the loss of water (-18 Da) or formaldehyde (-30 Da) from the hydroxymethyl group.[5][6]

Workflow for HRMS-Based Formula Confirmation
Workflow for HRMS-based formula confirmation.

Chapter 3: The Unassailable Proof - Single-Crystal X-ray Crystallography

For the absolute and unambiguous determination of a molecule's three-dimensional structure, including stereochemistry, single-crystal X-ray crystallography is the gold standard.

The "Why": Visualizing the Molecular Architecture

X-ray crystallography provides a 3D map of the electron density within a crystal, from which the positions of all atoms can be determined with high precision. This technique provides irrefutable evidence for:

  • Connectivity and bond lengths/angles: Confirming the bonding arrangement predicted by NMR.

  • Stereochemistry: Determining the absolute configuration of chiral centers.

  • Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular interactions: Showing how molecules pack together in the crystal lattice, which can be important for understanding physical properties.

Experimental Protocol: The Art and Science of Crystal Growth

Crystal Growth:

  • The primary challenge of this technique is growing a single crystal of sufficient size and quality.

  • Common methods for small organic molecules include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.

  • The choice of solvent is critical and often requires screening of multiple solvents and solvent mixtures.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays.

  • A diffraction pattern is collected as the crystal is rotated.

  • The diffraction data is then processed to determine the unit cell dimensions and space group.

  • The structure is solved using computational methods to generate an initial electron density map and then refined to obtain the final atomic coordinates.

Data Interpretation: From Diffraction Pattern to Molecular Structure

The output of a successful X-ray crystallography experiment is a set of crystallographic data and a visual representation of the molecular structure.

Hypothetical Crystallographic Data for a (6-Aminopyrimidin-4-yl)methanol Derivative

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.3
β (°)95.2
V (ų)745.6
Z4
R-factor< 0.05

Interpretation Notes:

  • The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 indicates a good quality structure refinement.

  • The crystallographic data provides precise bond lengths and angles, which can be compared to expected values.

Workflow for X-ray Crystallography
Workflow for X-ray crystallography.

Chapter 4: A Comparative Synthesis - Weaving the Data Together

Comparative Overview of Techniques
Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment, stereochemical relationshipsExcellent for structure elucidation in solution, non-destructiveCan be complex to interpret, may not provide absolute stereochemistry
HRMS Elemental compositionHighly accurate and sensitive, requires very little sampleProvides no information on connectivity or stereochemistry
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular interactionsUnambiguous, definitive proof of structureRequires a suitable single crystal, which can be difficult to obtain
A Logic-Based Workflow for Structural Confirmation

The following diagram illustrates a logical progression for the structural confirmation of a newly synthesized (6-Aminopyrimidin-4-yl)methanol derivative.

Structural_Confirmation_Logic Start Synthesized Compound NMR_Analysis NMR Analysis (¹H, ¹³C, 2D) Start->NMR_Analysis HRMS_Analysis HRMS Analysis Start->HRMS_Analysis Proposed_Structure Proposed Structure (Connectivity & Formula) NMR_Analysis->Proposed_Structure HRMS_Analysis->Proposed_Structure Is_Structure_Confirmed Is Structure Unambiguous? Proposed_Structure->Is_Structure_Confirmed XRay_Analysis Single-Crystal X-ray Crystallography Is_Structure_Confirmed->XRay_Analysis No / Ambiguous Final_Structure Confirmed Structure Is_Structure_Confirmed->Final_Structure Yes XRay_Analysis->Final_Structure Successful Further_Synthesis Re-evaluate Synthesis or Isomer Separation XRay_Analysis->Further_Synthesis Unsuccessful

Logical workflow for structural confirmation.

Conclusion

The structural confirmation of synthesized (6-Aminopyrimidin-4-yl)methanol derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the precise elemental composition from HRMS, and the definitive 3D structure from X-ray crystallography, researchers can achieve an unassailable level of confidence in their synthesized molecules. This guide provides a framework for not only applying these techniques but also for understanding the synergistic relationship between them, ultimately leading to more robust and reliable scientific outcomes.

References

  • Chemsrc. (2025). (6-Aminopyrimidin-4-yl)Methanol hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). [6-Methyl-2-(4-nitrophenyl)pyrimidin-4-yl]methanol. Retrieved from [Link]

  • CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

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  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • ResearchGate. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (6-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. The handling of novel chemical entities, such as (6-Aminopyrimidin-4-yl)methanol, a key intermediate in the synthesis of high-value pyrimidine products, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the selection and use of personal protective equipment (PPE) when working with this compound.

Core Principles of Chemical Safety

Before delving into specific PPE recommendations, it is crucial to adhere to fundamental laboratory safety practices. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and a safety shower are readily accessible.[2] A designated area for handling (6-Aminopyrimidin-4-yl)methanol should be established, with all necessary equipment and reagents assembled beforehand.[2]

Recommended Personal Protective Equipment

The selection of PPE is contingent on the specific laboratory operation being performed and the associated risk of exposure. The following table summarizes the recommended PPE for handling (6-Aminopyrimidin-4-yl)methanol.

PPE Category Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Skin and Body Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use. A lab coat or impervious clothing should be worn.[2]To prevent skin contact which may cause irritation or harmful effects upon absorption.[2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If dust formation is significant or exposure limits are likely to be exceeded, a NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator) should be used.[2]To avoid the inhalation of dust or aerosols that may cause respiratory irritation.[2][3]
Operational Plan: A Step-by-Step Protocol

A systematic approach to handling (6-Aminopyrimidin-4-yl)methanol is critical to minimize exposure risk.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure easy access to an eyewash station and safety shower.[2]

  • Designate a specific area for handling the compound and prepare all necessary materials in advance.[2]

2. Donning PPE:

  • Put on a clean lab coat, ensuring it is fully buttoned.[2]

  • Wear tightly fitting safety goggles.[2]

  • Wash and dry hands thoroughly before putting on chemical-resistant gloves. For enhanced protection, consider wearing two pairs of gloves.[2]

3. Handling the Compound:

  • Handle the solid material carefully to avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools if the compound is flammable.

  • Avoid all direct contact with skin, eyes, and clothing.[4]

  • Prohibit eating, drinking, or smoking in the handling area.[4]

4. Doffing PPE:

  • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

  • Remove the lab coat, folding it inward to contain any potential contamination.

  • Remove safety goggles last.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.

5. Disposal Plan:

  • Dispose of used gloves and any contaminated disposable lab wear in a designated hazardous waste container.

  • Contaminated clothing should be removed immediately and washed before reuse.[4]

  • All chemical waste, including excess (6-Aminopyrimidin-4-yl)methanol and its containers, must be disposed of in accordance with local, regional, and national regulations.[4] This may involve incineration in a licensed facility.[5][6]

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls start Start: Handling (6-Aminopyrimidin-4-yl)methanol sds Consult SDS of Similar Compounds start->sds Always task Identify Task: - Weighing Solid - Dissolving - Reaction Setup - Purification risk Assess Exposure Risk: - Dust/Aerosol Generation? - Splash Hazard? - Large Quantity? task->risk ppe_low Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves risk->ppe_low Low Risk (e.g., handling small quantities in solution) ppe_medium Enhanced PPE: - Standard PPE + - Double Gloves - Chemical Splash Goggles risk->ppe_medium Moderate Risk (e.g., weighing solid, potential for splash) ppe_high Maximum Protection: - Enhanced PPE + - Respirator (N95 or higher) - Face Shield risk->ppe_high High Risk (e.g., large scale, significant dust generation) fume_hood Work in Fume Hood ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood sds->task

Caption: PPE selection workflow for handling (6-Aminopyrimidin-4-yl)methanol.

By adhering to these guidelines and employing a risk-based approach to PPE selection, researchers can significantly mitigate the potential hazards associated with handling (6-Aminopyrimidin-4-yl)methanol, ensuring a safer laboratory environment for all.

References

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